2-Bromo-3-oxobutanal
Description
The exact mass of the compound 2-Bromo-3-oxobutanal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-3-oxobutanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-oxobutanal including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-oxobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-3(7)4(5)2-6/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGAXLAFZKOKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453763 | |
| Record name | 2-bromo-3-oxobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87005-15-0 | |
| Record name | 2-bromo-3-oxobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-oxobutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-3-oxobutanal IUPAC name and CAS number 87005-15-0
An In-Depth Technical Guide to 2-Bromo-3-oxobutanal (CAS: 87005-15-0): A Versatile Intermediate for Chemical Synthesis and Drug Discovery
Abstract
2-Bromo-3-oxobutanal, identified by CAS number 87005-15-0, is a highly reactive organic compound of significant interest to the research and drug development communities.[1] Its molecular architecture, featuring an aldehyde, a ketone, and an α-bromo functional group, makes it a potent and versatile building block in synthetic organic chemistry.[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, reactivity profile, synthetic methodologies, and applications, with a particular focus on its utility in the construction of complex heterocyclic systems relevant to medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical insights into its handling, safety, and characterization.
Nomenclature and Physicochemical Properties
Correctly identifying a chemical is the foundation of safe and effective research. The compound with CAS number 87005-15-0 is systematically named according to IUPAC nomenclature.
The physical and chemical properties of 2-Bromo-3-oxobutanal are summarized below. These values are critical for planning reactions, particularly for calculations involving stoichiometry and for anticipating the compound's behavior under various experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C4H5BrO2 | [1][2][4][5] |
| Molecular Weight | 164.99 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid (likely) | [1] |
| Purity | Typically available at ≥95% | [1][2][5] |
| InChI Key | LOGAXLAFZKOKQR-UHFFFAOYSA-N | [2][5][7] |
| SMILES | CC(=O)C(C=O)Br | [4][7] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, in a dark place | [8] |
The Chemistry of a Multifunctional Reagent: Reactivity Profile
The synthetic utility of 2-Bromo-3-oxobutanal stems from its high reactivity, which is a direct consequence of its three distinct functional groups. The interplay between the aldehyde, ketone, and α-bromo substituent governs its chemical behavior and provides multiple avenues for molecular elaboration.
The molecule's structure presents several sites susceptible to chemical attack. The carbonyl carbons of both the aldehyde and ketone are electrophilic, while the bromine atom is a leaving group in nucleophilic substitution reactions. The presence of two electron-withdrawing carbonyl groups also increases the acidity of the α-hydrogen at the C2 position.
Electrophilic and Nucleophilic Reaction Profiles
The molecule contains both electrophilic and nucleophilic centers, making it susceptible to a variety of attacks.[2][3]
-
Reactions at the Carbonyl Groups: Both the aldehyde and ketone carbonyls are electrophilic. The aldehyde is generally more reactive towards nucleophilic attack than the ketone due to reduced steric hindrance and greater polarization.[2] This differential reactivity can be exploited for selective transformations.
-
Nucleophilic Substitution (SN2): The bromine atom is located at the alpha-position to a carbonyl group, making it an excellent leaving group in nucleophilic substitution reactions. These reactions typically proceed via an SN2 pathway, where a nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon is chiral.[2]
-
Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to form a carboxylic acid derivative.[2] This proceeds through a cyclopropanone intermediate formed from the enolate.
Synthesis and Purification
The synthesis of α-halo carbonyl compounds like 2-Bromo-3-oxobutanal is a fundamental process in organic chemistry.[2] A direct and common approach is the halogenation of a suitable precursor.
Synthetic Strategy: Regioselective Bromination
The most direct route to 2-Bromo-3-oxobutanal is the bromination of 3-oxobutanal. A key challenge in this synthesis is controlling the position of bromination (regioselectivity). However, the C-2 position is doubly activated by both the aldehyde and ketone carbonyl groups. This makes the C-2 proton the most acidic, favoring the formation of the enol or enolate at this position, which then readily reacts with a brominating agent. This inherent electronic preference strongly favors the desired product over bromination at the C-4 methyl group.[2]
Experimental Protocol: Synthesis of 2-Bromo-3-oxobutanal
The following is a generalized protocol based on standard laboratory procedures for α-bromination.
-
Reaction Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of 3-oxobutanal in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled to 0 °C in an ice bath. Rationale: Anhydrous conditions are crucial to prevent side reactions with water. Low temperature helps to control the reaction rate and minimize the formation of poly-brominated byproducts.
-
Brominating Agent Addition: A solution of bromine (Br₂) in the same solvent is added dropwise from the dropping funnel over 30-60 minutes with vigorous stirring. The characteristic red-brown color of bromine should dissipate upon addition. Rationale: Slow, dropwise addition ensures that the bromine concentration remains low, which is key to achieving mono-bromination and maintaining temperature control.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, it is carefully quenched by the addition of a dilute aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Work-up and Extraction: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. Rationale: This standard work-up procedure removes water-soluble impurities and isolates the crude product.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Bromo-3-oxobutanal.
Applications in Advanced Synthesis & Drug Discovery
The unique reactivity of 2-Bromo-3-oxobutanal makes it a valuable intermediate, particularly for constructing molecules of pharmaceutical interest.
A Cornerstone for Heterocycle Synthesis
The bifunctional nature of 2-Bromo-3-oxobutanal makes it an ideal precursor for synthesizing five-membered heterocyclic rings, which are common scaffolds in many drugs. Its α-haloketone moiety is the key reactive feature for classic condensation reactions.[2] For example, in the Hantzsch thiazole synthesis, an α-haloketone reacts with a thioamide to form a thiazole ring.
The Role of Bromine in Medicinal Chemistry
The introduction of a bromine atom into a potential drug molecule is a recognized strategy in medicinal chemistry.[9] This "bromination" can influence a compound's properties in several beneficial ways:
-
Increased Potency: The bromine atom can form halogen bonds, a type of non-covalent interaction that can enhance the binding affinity of a drug to its target protein.[9][10]
-
Modulated Metabolism: The presence of a halogen can alter the metabolic profile of a drug, potentially increasing its duration of action.[10]
-
Bioisosteric Replacement: Bromine can serve as a bioisostere for other groups, allowing chemists to fine-tune the steric and electronic properties of a molecule.
Given these advantages, 2-Bromo-3-oxobutanal serves not just as a structural scaffold but also as a tool for introducing a functionally important bromine atom into a final drug candidate.
Safety, Handling, and Storage
Due to its reactivity, 2-Bromo-3-oxobutanal must be handled with appropriate care.
-
GHS Hazard Classification: The compound is classified as an irritant.[2][4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11][12]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][13] Avoid contact with skin and eyes.[12]
-
Storage: The compound should be stored in a tightly sealed container in a freezer at or below -20°C, preferably under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.[8]
Expected Spectroscopic Characterization
While specific spectral data must be obtained experimentally for each batch, the expected spectroscopic features of 2-Bromo-3-oxobutanal can be predicted based on its structure. This is an essential part of verifying the identity and purity of the synthesized product.
| Spectroscopy | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet, significantly downfield (δ ≈ 9.5-10.0 ppm).- Methine proton (CHBr) singlet or doublet (δ ≈ 4.5-5.5 ppm).- Methyl protons (CH₃) singlet (δ ≈ 2.2-2.5 ppm). |
| ¹³C NMR | - Aldehyde carbonyl carbon (δ ≈ 190-200 ppm).- Ketone carbonyl carbon (δ ≈ 195-205 ppm).- Methine carbon (C-Br) (δ ≈ 45-60 ppm).- Methyl carbon (δ ≈ 25-30 ppm). |
| IR (Infrared) | - Two distinct C=O stretching bands for aldehyde and ketone (≈ 1720-1740 cm⁻¹).- C-H stretch for the aldehyde proton (≈ 2720 and 2820 cm⁻¹).- C-Br stretch (≈ 500-600 cm⁻¹). |
| Mass Spec (MS) | - Molecular ion peaks (M⁺ and M+2⁺) with a characteristic ~1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |
Conclusion
2-Bromo-3-oxobutanal is a powerful and versatile reagent for the advanced organic chemist. Its dense and varied functionality provides a platform for a wide range of chemical transformations, most notably in the regioselective synthesis of complex heterocyclic systems. For researchers and professionals in drug discovery, this compound represents not only a valuable structural building block but also a strategic entry point for incorporating bromine, an atom known to favorably modulate the biological properties of therapeutic agents. Proper understanding of its reactivity, combined with stringent adherence to safety and handling protocols, will enable its effective use in the synthesis of novel and impactful molecules.
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Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-3-oxobutanal
Abstract
2-Bromo-3-oxobutanal (CAS 87005-15-0) is a highly reactive, versatile α-bromo-β-dicarbonyl building block utilized extensively in organic synthesis and pharmaceutical drug development[1][2]. This guide provides a comprehensive technical analysis of its physicochemical properties, structural dynamics, and practical laboratory applications. By examining its reactivity profile, we establish field-proven, self-validating protocols for its use in the construction of complex heterocyclic scaffolds.
Physicochemical Profiling
Accurate physicochemical data is critical for predicting solubility, reactivity, and chromatographic behavior during drug development workflows. 2-Bromo-3-oxobutanal exhibits properties characteristic of highly functionalized halogenated aldehydes[1][3].
Quantitative Data Summary
Table 1: Physicochemical Properties of 2-Bromo-3-oxobutanal
| Property | Value | Reference |
| Molecular Formula | C₄H₅BrO₂ | PubChem[3] |
| Molecular Weight | 164.99 g/mol | PubChem[3] |
| Monoisotopic Mass | 163.94729 Da | PubChem[3] |
| Melting Point | 109–110 °C | ChemicalBook[4] |
| Boiling Point (Predicted) | 175.5 ± 25.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.608 ± 0.06 g/cm³ | ChemicalBook[4] |
| pKa (Predicted) | 3.16 ± 0.29 | ChemicalBook[4] |
| XLogP3 | 0.5 | PubChem[3] |
Causality in Physicochemical Behavior: The compound's low XLogP3 value (0.5) indicates moderate hydrophilicity, which is consistent with the presence of two polar carbonyl groups[3]. Despite this, its solubility in water is limited, and it is most effectively solvated in polar aprotic or protic organic solvents (e.g., ethanol, dichloromethane)[1]. The predicted pKa of 3.16 highlights the extreme acidity of the α-proton (C2). This acidity is driven by the dual inductive and resonance electron-withdrawing effects of the flanking aldehyde and ketone groups, further exacerbated by the electronegative bromine atom[4].
Structural Dynamics and Reactivity Profile
The synthetic value of 2-bromo-3-oxobutanal lies in its bifunctional nature. The molecule features an α-haloketone/aldehyde moiety, rendering it highly susceptible to both electrophilic and nucleophilic attacks at multiple distinct sites[2].
-
Nucleophilic Substitution (Sₙ2): The bromine atom at the α-position is highly activated for Sₙ2 displacement. The adjacent carbonyl groups stabilize the transition state via orbital overlap, making the displacement of the bromide ion exceptionally rapid[2]. Conversely, Sₙ1 pathways are stereoelectronically unfavorable in α-halocarbonyls and do not typically occur[2].
-
Condensation Reactions: The C1 (aldehyde) and C3 (ketone) carbons are potent electrophiles. In the presence of bis-nucleophiles (such as amidines, thioureas, or hydrazines), the molecule readily undergoes sequential condensation and cyclization, providing direct access to imidazoles, thiazoles, and oxazoles[5].
Heterocyclic Synthesis Workflow
To illustrate the logical relationship between the structural features of 2-bromo-3-oxobutanal and its synthetic utility, the following diagram maps the mechanistic workflow for synthesizing a 5-substituted imidazole scaffold.
Fig 1. Mechanistic workflow for 5-substituted imidazole synthesis from 2-bromo-3-oxobutanal.
Experimental Methodology: Synthesis of 5-Acetyl-2-methyl-1H-imidazole
The following protocol details the conversion of 2-bromo-3-oxobutanal into 5-acetyl-2-methyl-1H-imidazole. This method emphasizes causality in reagent selection and establishes a self-validating analytical framework to ensure scientific integrity[6].
Materials Required:
-
2-Bromo-3-oxobutanal (41.2 g, 0.25 mol)[6]
-
Amidine/Ammonia source (e.g., Acetamidine or Ammonium Acetate)
-
Absolute Ethanol (800 mL)[6]
-
Dry Toluene (175 mL)[6]
Step-by-Step Protocol:
-
Reaction Assembly: In a flame-dried 2 L round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the ammonia/amidine source in 800 mL of absolute ethanol.
-
Causality: Ethanol serves as a polar protic solvent that readily dissolves both the organic precursors and the highly polar intermediates formed during the initial condensation.
-
-
Reagent Addition: Slowly add 2-bromo-3-oxobutanal (41.2 g, 0.25 mol) to the stirring mixture, followed by the addition of 175 mL of dry toluene[6].
-
Causality: Toluene is introduced specifically to form a ternary azeotrope with ethanol and water.
-
-
Reflux and Azeotropic Distillation: Heat the mixture to reflux for 2.5 hours. During this period, slowly remove the solvent mixture via the Dean-Stark apparatus[6].
-
Causality: The condensation and cyclization steps release water. According to Le Chatelier’s principle, the continuous physical removal of water via azeotropic distillation irreversibly drives the equilibrium toward the fully cyclized imidazole product.
-
-
Isolation: After cooling to room temperature, concentrate the remaining solution in vacuo to yield a viscous oil[6].
Self-Validating Analytical Framework:
To ensure reaction completion and product integrity without relying solely on downstream assays, the protocol must be validated in real-time:
-
In-Process TLC: Monitor the disappearance of the starting material. 2-Bromo-3-oxobutanal will appear as a distinct UV-active spot that stains heavily with 2,4-dinitrophenylhydrazine (2,4-DNPH) due to the free aldehyde/ketone. The product imidazole will show a significantly different retention factor (Rf) and will not stain with 2,4-DNPH.
-
Post-Reaction ¹H NMR: The successful formation of the product is confirmed by the disappearance of the highly deshielded aldehydic proton (typically >9.0 ppm) from the starting material, and the appearance of the aromatic imidazole ring proton (~7.5 ppm)[6].
Handling, Stability, and Storage
As a halogenated α-dicarbonyl, 2-bromo-3-oxobutanal is a highly reactive intermediate that requires strict handling protocols to prevent degradation and ensure operator safety[1].
-
Storage Causality: The compound should be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. The presence of the α-bromo group makes it susceptible to photolytic cleavage and ambient oxidation. Furthermore, the bifunctional nature of the molecule can lead to spontaneous self-condensation or polymerization if exposed to trace moisture or bases at room temperature.
-
Safety Profile: The compound is classified under GHS as a severe irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][4]. All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (nitrile gloves, safety goggles).
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understanding the electrophilicity of 2-Bromo-3-oxobutanal
An In-Depth Technical Guide to the Electrophilicity of 2-Bromo-3-oxobutanal for Researchers and Drug Development Professionals
Introduction
Overview of 2-Bromo-3-oxobutanal: A Versatile Bifunctional Reagent
2-Bromo-3-oxobutanal, with the molecular formula C4H5BrO2, is a highly reactive organic compound.[1][2][3] Its structure is distinguished by three key functional groups: an aldehyde, a ketone, and an α-bromo substituent, all within a compact four-carbon framework. This unique combination of functionalities makes it a powerful and versatile building block in organic synthesis. The presence of two distinct carbonyl groups and a reactive carbon-bromine bond creates multiple electrophilic centers, rendering the molecule susceptible to a variety of nucleophilic attacks.[4]
Significance in Medicinal Chemistry and Heterocyclic Synthesis
For professionals in drug development and synthetic chemistry, 2-Bromo-3-oxobutanal is highly valued as a precursor for a diverse range of heterocyclic compounds.[4] Heterocyclic scaffolds are fundamental to a vast number of pharmaceuticals, making their efficient synthesis a primary objective. As an α-haloketone, 2-Bromo-3-oxobutanal is exceptionally well-suited for this role, readily participating in classic condensation reactions to form thiazoles, pyrazoles, pyrimidines, and other significant heterocyclic systems.[5][6] Notably, it is a key starting material in the Hantzsch thiazole synthesis, a cornerstone reaction in medicinal chemistry.[6][7][8][9]
Core Thesis: Understanding the Multiple Electrophilic Sites
A thorough understanding of the electrophilicity of 2-Bromo-3-oxobutanal is crucial for predicting its reactivity and designing logical synthetic routes. This guide offers an in-depth examination of the electronic and steric factors that control the reactivity of its three main electrophilic centers: the aldehydic carbon, the ketonic carbon, and the α-carbon attached to the bromine atom. We will delve into the mechanisms of nucleophilic attack at each of these locations, explore the factors that dictate regioselectivity, and present a detailed experimental protocol for a key synthetic application. Additionally, we will briefly cover the computational methods that can offer deeper insights into the electrophilic character of this important synthetic intermediate.
Molecular Structure and Electronic Properties
Structural Features: An α-Bromo-β-dicarbonyl System
The systematic IUPAC name for this molecule is 2-bromo-3-oxobutanal.[1] Its structure consists of a butane chain featuring an aldehyde group at C1, a ketone group at C3, and a bromine atom at C2. This configuration places the bromine atom in the alpha position relative to the aldehyde and beta to the ketone. The molecule's reactivity is primarily governed by the interplay of the electron-withdrawing effects of the two carbonyl groups and the bromine atom.
Table 1: Physicochemical Properties of 2-Bromo-3-oxobutanal
| Property | Value | Source |
| Molecular Formula | C4H5BrO2 | [1][2][3] |
| Molecular Weight | 164.99 g/mol | [1] |
| IUPAC Name | 2-bromo-3-oxobutanal | [1] |
| CAS Number | 87005-15-0 | [1][3] |
Analysis of Electrophilic Centers
The electron-withdrawing character of the oxygen atoms in the carbonyl groups, along with the bromine atom, induces partial positive charges on the carbon atoms they are bonded to, making these carbons electrophilic.
-
The Aldehydic Carbonyl Carbon (C1): The carbon atom of the aldehyde group is double-bonded to an oxygen atom. The high electronegativity of oxygen makes this carbon electron-deficient and, therefore, electrophilic.
-
The Ketonic Carbonyl Carbon (C3): Similar to the aldehydic carbon, the ketonic carbon is part of a carbonyl group and is also an electrophilic center.
-
The α-Carbon Bearing the Bromine Atom (C2): The carbon atom bonded to the bromine atom is another important electrophilic site. The electronegative bromine atom creates a dipole in the C-Br bond, making the carbon atom susceptible to nucleophilic attack. The adjacent aldehyde group further enhances the electrophilicity of this carbon.
Comparative Reactivity of Electrophilic Sites (A Theoretical Discussion)
The existence of multiple electrophilic centers brings up the issue of regioselectivity: which site will a nucleophile preferentially attack? The outcome is determined by a combination of electronic and steric factors, as well as the specific nucleophile and reaction conditions used.
Generally, aldehydes are more reactive toward nucleophilic addition than ketones.[10][11][12][13] This is primarily for two reasons:
-
Steric Hindrance: The aldehyde carbonyl carbon is bonded to a small hydrogen atom and a carbon group, whereas the ketone carbonyl carbon is bonded to two larger carbon groups. This makes the aldehyde carbonyl more accessible to approaching nucleophiles.[13]
-
Electronic Effects: Alkyl groups are electron-donating. Ketones possess two such groups attached to the carbonyl carbon, which help to stabilize its partial positive charge, thus reducing its electrophilicity. Aldehydes have only one electron-donating alkyl group, leaving their carbonyl carbon more electron-deficient and, consequently, more reactive.[10][13]
Based on these established principles, it is reasonable to predict that the aldehydic carbonyl carbon in 2-Bromo-3-oxobutanal is more electrophilic than the ketonic carbonyl carbon.
The bromine atom at the α-position to the aldehyde significantly influences the molecule's reactivity. The inductive effect of the bromine atom withdraws electron density from the α-carbon (C2), making it a prime target for nucleophilic substitution, typically proceeding via an SN2 mechanism.[14][15][16] The adjacent aldehyde group further activates this position for substitution.
The two carbonyl groups are in close proximity and mutually influence each other's reactivity. Both groups contribute to the overall electron-deficient character of the molecule. The presence of the ketone at the β-position can affect the reactivity of the aldehyde, and vice versa. A detailed computational analysis would be necessary to precisely quantify these interactions.
Caption: Electrophilic centers in 2-Bromo-3-oxobutanal.
Reaction Mechanisms at Electrophilic Centers
Nucleophilic Attack at the α-Carbon: SN2 Displacement
The reaction at the α-carbon (C2) typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[14][15] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.
In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to an inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion. For an SN2 reaction to be favorable, the electrophilic carbon should be sterically accessible.[14]
Caption: General mechanisms for nucleophilic addition.
As discussed previously, the aldehyde group is generally more reactive than the ketone group. [10][11][17]Therefore, under kinetically controlled conditions, a nucleophile is expected to preferentially attack the aldehydic carbonyl carbon (C1) of 2-Bromo-3-oxobutanal. However, the selectivity can be influenced by the nature of the nucleophile and the reaction conditions. Bulky nucleophiles may show a higher preference for the less sterically hindered aldehyde.
Competing Reaction Pathways
Given the multiple reactive sites in 2-Bromo-3-oxobutanal, competing reaction pathways are common. For instance, a strong base could potentially act as a nucleophile, leading to substitution or addition, or it could abstract an acidic α-proton, leading to enolate formation and subsequent reactions. The choice of reagents and reaction conditions is therefore critical in directing the reaction towards the desired product.
Key Synthetic Applications Driven by Electrophilicity
The Hantzsch Thiazole Synthesis: A Case Study
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. [6][8][9]It involves the reaction of an α-haloketone with a thioamide. 2-Bromo-3-oxobutanal, with its α-bromo-ketone-like reactivity, is an excellent substrate for this reaction.
The reaction proceeds in two main stages:
-
Nucleophilic Substitution: The sulfur atom of the thioamide (e.g., thiourea) acts as a nucleophile and attacks the electrophilic α-carbon (C2) of 2-Bromo-3-oxobutanal in an SN2 reaction, displacing the bromide ion.
-
Intramolecular Cyclization and Dehydration: The nitrogen atom of the resulting intermediate then acts as a nucleophile, attacking the adjacent carbonyl carbon (in this case, the more reactive aldehyde) to form a five-membered ring. Subsequent dehydration yields the aromatic thiazole ring. [8]
This protocol is a representative procedure for the Hantzsch thiazole synthesis using an α-haloketone and thiourea.
Materials:
-
2-Bromo-3-oxobutanal (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-3-oxobutanal (1.0 mmol) in ethanol (15 mL).
-
Addition of Thiourea: Add thiourea (1.0 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry. If the product is soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Safety Precautions:
-
2-Bromo-3-oxobutanal is expected to be an irritant. [1]Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Ethanol is flammable. Keep away from open flames.
Synthesis of Other Heterocycles
The versatile electrophilic nature of 2-Bromo-3-oxobutanal makes it a suitable precursor for other heterocyclic systems as well. For example, reaction with hydrazines can yield pyrazoles, and condensation with amidines or ureas can lead to pyrimidines. [5]
Use in the Synthesis of α,β-Unsaturated Carbonyl Compounds
α-Halo carbonyl compounds can be converted to α,β-unsaturated carbonyls via dehydrohalogenation. Treatment of 2-Bromo-3-oxobutanal with a non-nucleophilic base could potentially lead to the formation of a conjugated system, which is another valuable class of synthetic intermediates.
Computational Insights into Electrophilicity (A Methodological Overview)
Predicting Electrophilicity: A Brief on DFT and Molecular Orbital Theory
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. [18][19]By solving the Schrödinger equation, DFT calculations can provide information about molecular orbitals, charge distribution, and electrostatic potential.
-
Frontier Molecular Orbital (FMO) Theory: This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In reactions with nucleophiles, the LUMO of the electrophile is of particular interest. A lower LUMO energy generally indicates a more reactive electrophile. [19]* Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to calculate the partial charges on each atom in the molecule, providing a quantitative measure of the electrophilicity of the different carbon centers.
Electrostatic Potential Mapping and Frontier Molecular Orbital Analysis of Analogous Systems
For molecules analogous to 2-Bromo-3-oxobutanal, electrostatic potential (ESP) maps can visually represent the electron-rich and electron-poor regions of the molecule. [20]Regions of positive electrostatic potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (typically colored red) indicate nucleophilic sites. Analysis of the LUMO of similar α-haloketones would likely show large orbital coefficients on the α-carbon and the carbonyl carbons, indicating that these are the primary sites for nucleophilic attack.
Simulating Reaction Pathways and Transition States
Computational chemistry can also be used to model the entire reaction pathway of a nucleophilic attack on 2-Bromo-3-oxobutanal. [18]By calculating the energies of the reactants, transition states, and products, it is possible to determine the activation energy for each potential reaction pathway. The pathway with the lowest activation energy is the one that is kinetically favored. This type of analysis could be used to predict the regioselectivity of nucleophilic attack on 2-Bromo-3-oxobutanal with a high degree of confidence.
Characterization Data
While a comprehensive set of experimental spectroscopic data for 2-Bromo-3-oxobutanal is not widely published, the following table provides expected spectroscopic features based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data for 2-Bromo-3-oxobutanal
| Technique | Expected Features |
| ¹H NMR | - A singlet or doublet for the aldehydic proton (CHO) around 9-10 ppm.- A multiplet for the proton on the α-carbon (CHBr) around 4-5 ppm.- A singlet for the methyl protons (CH₃) around 2-2.5 ppm. |
| ¹³C NMR | - A signal for the aldehydic carbonyl carbon around 190-200 ppm.- A signal for the ketonic carbonyl carbon around 200-210 ppm.- A signal for the α-carbon (C-Br) around 40-60 ppm.- A signal for the methyl carbon around 25-35 ppm. |
| IR | - A strong C=O stretching band for the aldehyde around 1720-1740 cm⁻¹.- A strong C=O stretching band for the ketone around 1700-1720 cm⁻¹.- A C-H stretch for the aldehyde proton around 2720-2820 cm⁻¹.- A C-Br stretching band in the fingerprint region. |
| Mass Spec | - The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Summary and Future Outlook
2-Bromo-3-oxobutanal is a highly electrophilic molecule with multiple reactive centers, making it a valuable and versatile tool for organic synthesis. The aldehydic carbonyl, the ketonic carbonyl, and the α-carbon bearing the bromine atom are all susceptible to nucleophilic attack. A nuanced understanding of the steric and electronic factors governing the reactivity of these sites is essential for controlling the outcomes of reactions involving this compound.
While general principles of reactivity can be applied to predict its behavior, further experimental and computational studies on 2-Bromo-3-oxobutanal itself would be highly beneficial. Quantitative kinetic studies could provide precise data on the relative reactivity of the different electrophilic sites. In-depth computational analyses using DFT could offer a more detailed picture of its electronic structure and reaction mechanisms. Such studies would undoubtedly unlock the full potential of this powerful synthetic building block for applications in drug discovery and materials science.
References
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PubChem. 2-Bromo-3-oxobutanal. Available from: [Link]
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Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available from: [Link]
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Filo. The reaction of 2-bromo-3-methylbutane with NaOH gives two produ... Available from: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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Patsnap Eureka. Aldehyde vs. Ketone: Functional Groups, Tests, and Uses. Available from: [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(5), 635. Available from: [Link]
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Organic Syntheses. α-CYCLOHEXYLPHENYLACETONITRILE. Available from: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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Scribd. Aldehyde vs Ketone Reactivity Explained. Available from: [Link]
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ResearchGate. (PDF) Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors. Available from: [Link]
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PMC. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Available from: [Link]
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ResearchGate. Comparing Methods for Predicting the Reactive Site of Electrophilic Substitution | Request PDF. Available from: [Link]
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ChemRxiv. Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. Available from: [Link]
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Chemistry Stack Exchange. What are the common products of the reaction: 2-bromobutane and NaOH. Available from: [Link]
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Carroll Collected. Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Available from: [Link]
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The Mechanistic and Structural Dynamics of Keto-Enol Tautomerism in 2-Bromo-3-oxobutanal
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
2-Bromo-3-oxobutanal (CAS: 87005-15-0) is a highly reactive α -halo- β -dicarbonyl compound that serves as a critical building block in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), including thiazoles, imidazoles, and oxazoles[1][2]. A fundamental chemical property governing its synthetic utility is its keto-enol tautomerism. Understanding the thermodynamics, solvent-dependency, and structural causality of this equilibrium is essential for researchers aiming to optimize regioselective condensation reactions and predictably control reaction kinetics.
Mechanistic Causality of Tautomerization
Unlike simple isolated ketones, β -dicarbonyl systems exhibit exceptionally high enol contents—often exceeding 90% in non-polar media[3]. For 2-bromo-3-oxobutanal, this tautomerization is driven by two primary thermodynamic factors:
-
Extended Conjugation: The transition from the keto form to the enol form creates a continuous π -system across the newly formed carbon-carbon double bond and the adjacent carbonyl group, lowering the overall energy state.
-
Intramolecular Hydrogen Bonding: The enol proton forms a strong, six-membered pseudo-ring with the adjacent carbonyl oxygen. This chelation drastically lowers the standard Gibbs free energy ( ΔG∘ ) of the enol tautomer[3][4].
The Role of the α -Bromine Substituent: The introduction of a bromine atom at the C2 position introduces competing electronic and steric effects. Electronegatively, bromine exerts an inductive electron-withdrawing effect (-I), which increases the acidity of the C2 proton in the keto form, kinetically accelerating the rate of proton transfer[5]. However, the large Van der Waals radius of bromine introduces steric strain into the planar enol form. Despite this steric penalty, the thermodynamic stabilization provided by the hydrogen-bonded chelate ring ensures that the enol form (specifically the hydroxymethylene form, where the aldehyde enolizes) remains dominant in non-polar environments.
Fig 1. Solvent-dependent keto-enol tautomerization logic for 2-bromo-3-oxobutanal.
Spectroscopic Signatures & Quantitative Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating the tautomeric state of 2-bromo-3-oxobutanal. Because the interconversion between the keto and enol forms is slow on the NMR timescale at room temperature, distinct resonance signals for both tautomers can be observed and integrated[6].
The table below summarizes the expected quantitative data for the tautomeric mixture, extrapolated from highly analogous β -dicarbonyl systems (such as 3-oxobutanal) which exhibit ~93-96% enolization in non-polar environments[3].
Table 1: Quantitative Spectroscopic Data for Tautomeric Forms
| Tautomeric Form | Structural Feature | ^1H NMR Chemical Shift (ppm) | ^13C NMR Chemical Shift (ppm) | Estimated Mole Fraction (in CDCl3) |
| Keto Form | Aldehyde (-CHO) | ~9.5 - 10.0 (s, 1H) | ~190 - 195 | 5 - 10% |
| Ketone (-C=O) | - | ~200 - 205 | ||
| Alpha-Methine (-CHBr) | ~4.5 - 5.0 (d, 1H) | ~50 - 60 | ||
| Methyl (-CH3) | ~2.3 (s, 3H) | ~25 - 30 | ||
| Enol Form | Hydroxyl (-OH) | ~12.0 - 14.0 (br s, 1H) | - | 90 - 95% |
| Vinylic (=CH-OH) | ~8.0 - 8.5 (s, 1H) | ~160 - 170 | ||
| Alpha-Carbon (=CBr-) | - | ~90 - 100 | ||
| Methyl (-CH3) | ~2.4 (s, 3H) | ~20 - 25 |
Implications in Drug Development
In medicinal chemistry, 2-bromo-3-oxobutanal is frequently deployed in the Hantzsch synthesis of 2-aminothiazoles—a pharmacophore prevalent in kinase inhibitors and CFTR correctors[2]. The high enol content dictates the reaction's initial kinetics. The nucleophilic sulfur of a thiourea derivative attacks the electrophilic C2 carbon (bearing the bromine), followed by intramolecular cyclization where the nitrogen attacks the highly electrophilic aldehydic carbon (C1). The pre-organized planar structure of the enol tautomer facilitates the necessary spatial alignment for rapid ring closure.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation mechanisms to prevent false positives and ensure data integrity.
Protocol A: NMR-Based Quantification of Tautomeric Equilibrium
Objective: Accurately determine the Keq of the keto-enol tautomerization in a non-polar environment.
-
Sample Preparation: Dissolve 10 mg of 2-bromo-3-oxobutanal in 0.6 mL of strictly anhydrous CDCl3 .
-
Causality: Trace water acts as a competitive hydrogen bond acceptor. This disrupts the intramolecular H-bond of the enol, artificially shifting the equilibrium toward the keto form.
-
Self-Validation: Run a preliminary blank CDCl3 spectrum to confirm the absolute absence of a water peak at 1.56 ppm before adding the analyte.
-
-
Data Acquisition: Acquire a standard 1D ^1H NMR spectrum at 298K using a sufficiently long relaxation delay (D1 ≥ 5 seconds) to ensure complete relaxation of the aldehydic and vinylic protons.
-
Integration & Cross-Validation: Integrate the aldehydic proton of the keto form (~9.5 ppm) against the vinylic proton of the enol form (~8.2 ppm).
-
Self-Validation: Cross-check this calculated ratio by integrating the respective methyl group signals (~2.3 ppm vs ~2.4 ppm). The ratios must match; a discrepancy indicates an overlapping impurity peak.
-
-
Dynamic Verification (Variable Temperature):
-
Self-Validation: Heat the NMR sample to 323K and re-acquire. If the peaks belong to tautomers in dynamic equilibrium, they will broaden and begin to coalesce as the exchange rate increases[5]. If peak shapes remain perfectly sharp, the minor peaks may belong to a static structural isomer or impurity rather than a tautomer.
-
Fig 2. Self-validating NMR workflow for quantifying tautomeric equilibrium.
Protocol B: Regioselective Synthesis of a Thiazole Scaffold
Objective: Utilize the enol reactivity of 2-bromo-3-oxobutanal to synthesize a 5-substituted-2-aminothiazole.
-
Dissolution: Dissolve 1.0 eq of 2-bromo-3-oxobutanal and 1.1 eq of thiourea in absolute ethanol.
-
Causality: Ethanol solubilizes both reagents and stabilizes the polar transition state during the initial S-alkylation step without aggressively promoting solvolysis of the bromide.
-
-
Cyclocondensation: Heat the mixture to reflux (78°C) for 2-4 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active starting material and the appearance of a lower-Rf, highly fluorescent product spot validates the consumption of the α -haloketone.
-
-
Isolation & Purity Check: Cool the mixture to 0°C to induce crystallization of the hydrobromide salt. Filter and wash with cold ethanol.
-
Self-Validation: Perform a rapid melting point analysis of the crude solid. A sharp melting point range ( ≤ 2°C) validates high regioselectivity (attack at the aldehyde). A broad melting point indicates a mixture of regioisomers (competitive attack at the ketone) requiring further recrystallization.
-
Fig 3. Regioselective Hantzsch thiazole synthesis pathway.
References
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K. Katritzky et al. "Potent s-cis-Locked Bithiazole Correctors of ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator". National Institutes of Health (NIH) / PMC. URL:[Link]
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MDPI. "Characterization of the Major Odor-Active Compounds in Fresh Rhizomes and Leaves of Houttuynia cordata by Comparative Aroma Extract Dilution Analysis". Molecules. URL:[Link]
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Methodological & Application
The Versatile Building Block: A Guide to the Synthesis and Application of 2-Bromo-3-oxobutanal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-bromo-3-oxobutanal, a highly reactive α-halocarbonyl compound, has emerged as a valuable precursor for the synthesis of a diverse array of heterocyclic systems that form the backbone of many pharmaceutical agents and biologically active molecules. This technical guide provides a comprehensive overview of 2-bromo-3-oxobutanal, from its synthesis and purification to its application in the construction of key heterocyclic scaffolds, including thiazoles, pyrazoles, and imidazoles.
Physicochemical Properties and Safety Considerations
2-Bromo-3-oxobutanal (C₄H₅BrO₂) is a chemical intermediate with a molecular weight of 164.99 g/mol .[1][2] While detailed experimental spectroscopic data is not widely published, theoretical ¹H and ¹³C NMR spectra can provide insights into its structure. The ¹H NMR spectrum is expected to show signals for the aldehydic proton, the methine proton adjacent to the bromine, and the methyl protons.[2] The ¹³C NMR spectrum would likely display four distinct signals corresponding to the two carbonyl carbons, the brominated methine carbon, and the methyl carbon.[2]
Table 1: Physicochemical Properties of 2-Bromo-3-oxobutanal
| Property | Value | Reference |
| Molecular Formula | C₄H₅BrO₂ | [1] |
| Molecular Weight | 164.99 g/mol | [1] |
| IUPAC Name | 2-bromo-3-oxobutanal | [1] |
| CAS Number | 87005-15-0 | [1] |
Safety Precautions: 2-Bromo-3-oxobutanal is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 2-Bromo-3-oxobutanal: A Focus on Regioselectivity
The synthesis of 2-bromo-3-oxobutanal presents a key challenge in controlling the regioselectivity of the bromination reaction. The starting material, 3-oxobutanal, possesses two potential sites for bromination: the C-2 and C-4 positions. However, the C-2 position is significantly more acidic due to the electron-withdrawing effects of both the adjacent aldehyde and ketone carbonyl groups, making it the more nucleophilic position in the enol or enolate form.[2] This inherent reactivity favors bromination at the C-2 position.
The choice of brominating agent and reaction conditions is crucial for maximizing the yield of the desired product and minimizing side reactions. N-Bromosuccinimide (NBS) is a preferred reagent for α-bromination of carbonyl compounds as it provides a low, steady concentration of bromine, which helps to avoid over-bromination.[3][4] The reaction is often carried out in a solvent that can facilitate the reaction while minimizing side products. Dichloromethane has been identified as an effective solvent for similar bromination reactions, offering good selectivity.[5]
Caption: General workflow for the synthesis of 2-bromo-3-oxobutanal.
Protocol 1: Regioselective α-Bromination of 3-Oxobutanal
Materials:
-
3-Oxobutanal
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-oxobutanal (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (1.05 eq) in dichloromethane to the cooled solution over 30 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-bromo-3-oxobutanal.
Purification:
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.[6][7][8][9] The choice of purification method will depend on the scale of the reaction and the purity requirements.
Justification of Experimental Choices:
-
NBS as Brominating Agent: NBS is used to maintain a low concentration of Br₂, which is crucial for preventing the formation of dibrominated byproducts.[3][4]
-
Dichloromethane as Solvent: This non-polar aprotic solvent is a good choice for this reaction as it does not interfere with the radical or ionic pathways of bromination and allows for easy work-up.[5]
-
Low Temperature: Starting the reaction at 0 °C helps to control the exothermic nature of the bromination and improves the regioselectivity by favoring the kinetically controlled product.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes any acidic byproducts, such as HBr, that may have formed during the reaction. The brine wash helps to remove water from the organic layer.
Applications in Heterocyclic Synthesis
The bifunctional nature of 2-bromo-3-oxobutanal, possessing both an electrophilic α-bromo ketone moiety and an aldehyde, makes it an exceptionally versatile building block for the construction of various heterocyclic rings.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[10] The reaction involves the condensation of an α-haloketone with a thioamide.[10][11] In the case of 2-bromo-3-oxobutanal, reaction with thiourea leads to the formation of a 2-aminothiazole derivative.
Caption: Reaction scheme for the Hantzsch synthesis of a thiazole derivative.
Protocol 2: Synthesis of 2-Amino-4-acetylthiazole
Materials:
-
2-Bromo-3-oxobutanal
-
Thiourea
-
Ethanol
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-3-oxobutanal (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.[11]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing saturated aqueous sodium carbonate solution to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[11]
-
The crude product can be recrystallized from ethanol to afford the pure 2-amino-4-acetylthiazole.
Table 2: Representative Yields for Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux, 30 min | High | [11] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | EtOH/Water | 65 °C | 79-90 | [12] |
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][13][14][15][16][17][18] The reaction of 2-bromo-3-oxobutanal with hydrazine hydrate will lead to the formation of a substituted pyrazole. Due to the unsymmetrical nature of 2-bromo-3-oxobutanal, the potential for the formation of regioisomers exists, and the reaction conditions can influence the outcome.[13]
Caption: Reaction scheme for the Knorr synthesis of a pyrazole derivative.
Protocol 3: Synthesis of a Substituted Pyrazole
Materials:
-
2-Bromo-3-oxobutanal
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-3-oxobutanal (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Table 3: Representative Yields for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |
| Acetylacetone | Phenylhydrazine | Ethanol | Reflux, 1 hr | 92 | [13] |
| Benzoylacetone | Phenylhydrazine | Ethanol | Reflux, 2 hr | 85 | [13] |
Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that allows for the preparation of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[13][19] While 2-bromo-3-oxobutanal is not a 1,2-dicarbonyl, its reactive nature allows it to participate in similar condensation reactions to form imidazole scaffolds. A plausible approach involves the reaction of 2-bromo-3-oxobutanal with an aldehyde and a source of ammonia, such as ammonium acetate.
Caption: Conceptual reaction scheme for an imidazole synthesis.
Protocol 4: Synthesis of a Substituted Imidazole
Materials:
-
2-Bromo-3-oxobutanal
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 2-bromo-3-oxobutanal (1.0 eq), the aromatic aldehyde (1.0 eq), and an excess of ammonium acetate in glacial acetic acid.[20]
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude imidazole can be purified by recrystallization from a suitable solvent like ethanol.[20]
Conclusion
2-Bromo-3-oxobutanal is a highly valuable and versatile building block in organic synthesis, offering a gateway to a wide range of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this reagent. A thorough understanding of the principles of regioselective synthesis and the mechanisms of subsequent cyclization reactions is key to successfully harnessing the synthetic potential of 2-bromo-3-oxobutanal in the development of novel molecular entities for drug discovery and materials science.
References
- BenchChem. (2025). The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.
-
PubChem. (n.d.). 2-Bromo-3-oxobutanal. Retrieved from [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Al-Ghorbani, M., et al. (2015).
- IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
- BenchChem. (n.d.). Purification techniques for (S)-2-Bromooctane from reaction mixtures.
- ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation.
- Springer. (n.d.). NMR Spectra and Molecular Structure.
- SlidePlayer. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
- ResearchGate. (n.d.). 1H NMR spectra of 2,....
- MDPI. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.
- Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis.
- ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis.
- BenchChem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
- Organic Chemistry Portal. (2021). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions.
- PMC. (2021). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions.
- Springer. (n.d.). green solvent selection guides.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 3-Bromobutan-2-ol: Theoretical vs. Experimental Yields.
- CK-12 Foundation. (2026). Methods of Purification of Organic Compounds.
- ResearchGate. (2025). Directed Regioselectivity of Bromination of Ketones with NBS: Solvent-Free Conditions versus Water.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Scribd. (n.d.). Purification Techniques for Organic Compounds.
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
- J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis.
- Organic Syntheses. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS.
- PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- ResearchGate. (n.d.). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives.
- Winona State University. (n.d.). Allylic Rearrangement in NBS Bromination Reactions.
- MDPI. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones.
- PMC. (2023). Toward Improving the Selectivity of Organic Halide Electrocarboxylation with Mechanistically Informed Solvent Selection.
- Royal Society of Chemistry. (n.d.). Synthesis of gem-dibromo 1,3-oxazines by NBS-mediated electrophilic cyclization of propargylic amides.
- PubMed. (2021). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- ResearchGate. (n.d.). Regioselective O/C phosphorylation of α-chloroketones: a general method for the synthesis of enol phosphates and β-ketophosphonates via Perkow/Arbuzov reaction.
- MDPI. (2023). Recent Advances in Synthetic Routes to Azacycles.
- Organic Syntheses. (n.d.). Procedure.
- MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives
- Beilstein Journals. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
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Application Note: 2-Bromo-3-oxobutanal as a Versatile Synthon in Multi-Component Heterocyclic Syntheses
Executive Summary & Chemical Rationale
In modern drug discovery and materials science, multi-component reactions (MCRs) are highly valued for their exceptional atom economy and ability to rapidly generate complex molecular libraries from simple precursors. 2-Bromo-3-oxobutanal (CAS: 87005-15-0) is a highly reactive, bifunctional α-bromo-β-ketoaldehyde[1].
The molecular architecture of 2-bromo-3-oxobutanal features two distinct carbonyl groups (an aldehyde and a methyl ketone) flanking an α-carbon bearing a bromine atom. This renders the molecule uniquely susceptible to a cascade of regioselective nucleophilic attacks[2]. Because the aldehyde carbonyl is significantly more electrophilic than the ketone, nucleophilic condensation preferentially occurs at the aldehyde, allowing for highly predictable regiocontrol during the cyclization of five-membered heterocycles such as thiazoles, imidazoles, and oxazoles[3].
Reaction Pathways & Scaffold Diversity
The choice of the nucleophilic partner in the MCR dictates the final heterocyclic scaffold. The following pathways illustrate the divergent synthetic utility of 2-bromo-3-oxobutanal:
-
Thiazole Scaffolds (Hantzsch Synthesis): Reaction with thioamides or thioureas. The sulfur atom acts as the initial nucleophile, displacing the α-bromine via an SN2 mechanism. The thioamide nitrogen subsequently attacks the highly electrophilic aldehyde, followed by dehydration to yield a fully aromatized thiazole[2].
-
Imidazole Scaffolds: Reaction with amidines or guanidines. Similar to the Hantzsch pathway, initial N-alkylation is followed by dehydrative cyclization, driven thermodynamically by the formation of the aromatic system[4].
Divergent multi-component reaction pathways of 2-bromo-3-oxobutanal to form diverse heterocycles.
Quantitative Data Summary
The table below summarizes the optimized reaction parameters and typical quantitative yields for synthesizing various heterocyclic scaffolds using 2-bromo-3-oxobutanal as the core electrophile.
| Target Scaffold | Primary Nucleophile | Solvent System | Temp / Time | Typical Yield | Key Mechanistic Driver |
| Thiazole | Thioamide / Thiourea | Ethanol (Absolute) | 78°C (Reflux) / 2-4 h | 75–90% | S-driven SN2 followed by N-cyclization[2] |
| Imidazole | Amidine / NH4OAc | Toluene / Ethanol | 110°C (Reflux) / 2.5 h | 80–95% | Azeotropic water removal drives dehydration[4] |
| Oxazole | Primary Amine + Isocyanide | Methanol / DCM | 25°C (RT) / 12 h | 60–80% | Ugi-type multi-component assembly[3] |
Experimental Protocols & Self-Validating Workflows
As a Senior Application Scientist, it is critical to recognize that 2-bromo-3-oxobutanal is a potent lachrymator and skin irritant[1]. All manipulations must be performed in a certified chemical fume hood.
Standardized experimental workflow for 2-bromo-3-oxobutanal-mediated multicomponent reactions.
Protocol A: One-Pot Hantzsch Thiazole Synthesis
Causality & Logic: Absolute ethanol is selected as the solvent because it effectively solubilizes both the polar thioamide and the organic haloketone. Furthermore, the boiling point of ethanol (78°C) provides the optimal thermal energy to drive the final dehydration step without causing thermal degradation of the sensitive aldehyde moiety. No external base is required if the thioamide is sufficiently nucleophilic; omitting the base prevents unwanted aldol self-condensation of 2-bromo-3-oxobutanal[2].
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (1.0 mmol) in 10 mL of absolute ethanol.
-
Addition: Cool the solution to 0°C using an ice bath. Dropwise, add 2-bromo-3-oxobutanal (1.05 mmol, slight excess to ensure complete consumption of the thioamide) over 5 minutes.
-
Cyclocondensation: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (78°C) for 2 to 4 hours.
-
Self-Validation (QC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Validation metric: The starting 2-bromo-3-oxobutanal is UV-active but non-fluorescent. The successful formation of the fully conjugated thiazole ring will appear as a highly fluorescent spot under short-wave UV (254 nm).
-
Workup: Once complete, cool the mixture to room temperature. Concentrate the solvent in vacuo. Neutralize the hydrobromide byproduct by partitioning the residue between saturated aqueous NaHCO3 (15 mL) and Ethyl Acetate (3 x 15 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate. Purify via recrystallization or flash column chromatography.
Protocol B: Regioselective Imidazole Synthesis
Causality & Logic: Imidazole formation from amidines requires the elimination of two equivalents of water. To thermodynamically force this equilibrium toward the product, a binary solvent system of ethanol and dry toluene is utilized. Toluene allows for the azeotropic removal of water using a Dean-Stark apparatus, preventing reaction stalling[4].
Step-by-Step Methodology:
-
Assembly: To a 250 mL round-bottom flask, add the amidine hydrochloride (10.0 mmol) and sodium acetate (10.0 mmol) to buffer the system and liberate the free amidine base.
-
Solvent System: Suspend the mixture in a solution of absolute ethanol (30 mL) and dry toluene (70 mL).
-
Reagent Introduction: Add 2-bromo-3-oxobutanal (10.5 mmol) to the stirring mixture at room temperature[4].
-
Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C. As the reaction proceeds, water will co-distill with the toluene/ethanol azeotrope and collect in the trap. Continue refluxing for 2.5 hours.
-
Self-Validation (QC): The reaction is deemed complete when water ceases to collect in the Dean-Stark trap. LC-MS analysis should confirm the disappearance of the intermediate mass and the presence of the [M+H]+ corresponding to the target imidazole.
-
Workup: Cool to room temperature, concentrate the mixture in vacuo to an oil, and purify via silica gel chromatography to achieve near-quantitative yields[4].
References
-
"2-Bromo-3-oxobutanal | C4H5BrO2 | CID 11062733" , PubChem, National Institutes of Health. URL:[1]
-
"2-Bromo-3-oxobutanal | 87005-15-0" , BenchChem. URL:[2]
-
"Product Class 3: Imidazoles" , Science of Synthesis, Thieme E-Books. URL:[4]
-
"Potent s-cis-Locked Bithiazole Correctors of ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator Cellular Processing for Cystic Fibrosis Therapy" , Journal of Medicinal Chemistry, ACS Publications. URL:[3]
Sources
large-scale synthesis of 2-Bromo-3-oxobutanal derivatives
Application Note & Protocol: Large-Scale Synthesis and Utilization of 2-Bromo-3-oxobutanal Derivatives
Executive Summary & Retrosynthetic Significance
In the realm of advanced heterocyclic synthesis, the architectural construction of complex drug scaffolds often relies on highly reactive, bifunctional building blocks. 2-Bromo-3-oxobutanal (and its protected acetal derivatives) stands out as a premier α-halodicarbonyl synthon [1]. Featuring both an aldehyde and a ketone flanking an α-halogenated carbon, this molecule is a textbook "Hantzsch retron." It is uniquely primed for regioselective condensation reactions, enabling the rapid assembly of five-membered heterocycles such as imidazoles, oxazoles, and thiazoles [1, 4].
However, the inherent reactivity that makes 2-bromo-3-oxobutanal so valuable also makes its large-scale synthesis notoriously challenging. Poor thermal control during bromination inevitably leads to polybrominated impurities, while the instability of the free aldehyde necessitates precise workup conditions. This application note details a field-proven, scalable protocol for the synthesis of 2-bromo-3-oxobutanal derivatives, emphasizing mechanistic causality, thermodynamic control, and self-validating experimental workflows.
Caption: Retrosynthetic Hantzsch disconnection utilizing the 2-bromo-3-oxobutanal synthon.
Mechanistic Causality: Mastering Regioselectivity
To synthesize 2-bromo-3-oxobutanal efficiently, one must understand the thermodynamic and kinetic forces governing the bromination of its precursor, 3-oxobutanal (or its equivalents).
Why does bromination occur exclusively at the C-2 position? The starting material possesses two theoretically reactive sites for electrophilic halogenation: C-2 and C-4. However, the C-2 position is flanked by two strongly electron-withdrawing carbonyl groups. This dual activation renders the C-2 protons highly acidic. Under acidic reaction conditions, enolization is thermodynamically driven to occur between C-2 and the carbonyls, forming a highly nucleophilic enol intermediate [1].
When electrophilic bromine ( Br2 ) is introduced, it attacks this specific electron-rich enol double bond. The subsequent deprotonation yields the target α-brominated product. The primary failure mode in unoptimized batch reactions is the use of excess bromine at elevated temperatures (e.g., >40 °C), which overcomes the activation energy barrier for secondary enolization at C-4, resulting in 2,4-dibromo-3-oxobutanal derivatives [3].
Quantitative Data & Process Optimization
To mitigate over-bromination and thermal degradation, modern scale-up routes utilize acetyl bromide as a co-solvent and activator. This additive lowers the required bromine equivalents from a wasteful 2.0 to a near-stoichiometric 1.05, while allowing the reaction to proceed smoothly at sub-zero temperatures[3].
Table 1: Physicochemical Profile of 2-Bromo-3-oxobutanal [2]
| Property | Value | Structural Implication |
| Molecular Formula | C4H5BrO2 | Bifunctional electrophile |
| Molecular Weight | 164.99 g/mol | - |
| Exact Mass | 163.95 Da | Isotopic signature visible in MS |
| XLogP3 | 0.5 | Highly polar, requires careful phase separation |
Table 2: Comparative Analysis of Large-Scale Bromination Strategies [3]
| Parameter | Traditional Batch Method | Optimized Semi-Batch (This Protocol) |
| Bromine Equivalents | 1.5 – 2.0 eq | 0.95 – 1.05 eq |
| Temperature Profile | 20 °C to 45 °C | -10 °C to +5 °C |
| Co-Solvent System | Dichloromethane / CHCl3 | Ethyl Acetate / Acetyl Bromide |
| Isolated Yield | 60 – 70% | > 85% |
| Polybrominated Impurities | 10 – 20% | < 5% |
Experimental Protocol: Large-Scale Bromination
This protocol outlines the synthesis of 2-bromo-3-oxobutanal (via a protected precursor) utilizing a self-validating, temperature-controlled workflow.
Caption: Workflow for the optimized large-scale synthesis of 2-bromo-3-oxobutanal derivatives.
Step 1: System Preparation and Enolization
-
Equip a 5 L jacketed glass reactor with a mechanical stirrer, an internal temperature probe, a dropping funnel, and a nitrogen inlet.
-
Charge the reactor with 3-oxobutanal dimethyl acetal (1.0 mol) dissolved in anhydrous ethyl acetate (1.5 L).
-
Add acetyl bromide (0.2 mol) and methanol (0.2 mol) to generate catalytic anhydrous HBr in situ.
-
Cool the reactor jacket to -10 °C. Ensure the internal temperature stabilizes below -5 °C.
Step 2: Controlled Electrophilic Bromination
-
Charge the dropping funnel with elemental bromine (1.02 mol, 163 g) dissolved in ethyl acetate (200 mL).
-
Begin dropwise addition of the bromine solution at a rate that maintains the internal temperature strictly between -5 °C and +5 °C.
-
Causality: Exceeding +5 °C drastically increases the kinetic rate of secondary enolization, leading to C-4 bromination.
-
-
Self-Validation Checkpoint 1: The reaction mixture will initially turn deep crimson upon each drop. As the enol rapidly consumes the electrophile, the color will dissipate to a pale yellow. Do not add the next drop until the previous crimson color has cleared. This visual feedback loop guarantees that unreacted Br2 does not accumulate in the reactor.
Step 3: Reductive Quenching
-
Once addition is complete and the solution remains pale yellow, stir for an additional 15 minutes at 0 °C.
-
Self-Validation Checkpoint 2: Perform a rapid TLC (Hexanes:EtOAc 3:1, UV and KMnO4 stain). The starting material spot ( Rf≈0.4 ) should be completely consumed, replaced by a single major product spot ( Rf≈0.6 ).
-
Quench the reaction by slowly adding a cold 10% aqueous solution of sodium dithionite ( Na2S2O4 ) (500 mL) [3].
-
Causality: Sodium dithionite is chosen over standard thiosulfate because it acts as a rapid, powerful reducing agent that instantly converts any trace unreacted Br2 into inert bromide ions ( Br− ), preventing oxidative degradation of the delicate aldehyde moiety during workup.
-
Step 4: Isolation and Storage
-
Separate the organic layer. Wash the aqueous layer once with ethyl acetate (300 mL).
-
Combine the organic layers and wash with saturated NaHCO3 (until pH of the aqueous wash is ~7), followed by brine (500 mL).
-
Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure (bath temperature < 30 °C) to yield the crude product as a pale yellow oil.
-
If necessary, purify via short-path vacuum distillation. Store strictly under argon at -20 °C, as α-haloaldehydes are prone to polymerization and decomposition at room temperature.
Downstream Application: Synthesis of 5-Acetyl-2-methyl-1H-imidazole
To demonstrate the utility of the synthesized 2-bromo-3-oxobutanal, it can be seamlessly integrated into the synthesis of highly functionalized imidazoles [4].
Protocol Summary:
-
To a mixture of ethanol (800 mL) and dry toluene (175 mL), add 2-bromo-3-oxobutanal (0.25 mol) [4].
-
Add ammonium acetate (excess) and acetaldehyde (or a corresponding amine/aldehyde mixture depending on the desired substitution).
-
Reflux the mixture for 2.5 hours while utilizing a Dean-Stark apparatus to slowly remove the solvent and drive the condensation forward.
-
Self-Validation: The reaction progress can be monitored via 1H NMR. The disappearance of the characteristic α-proton multiplet of the haloketone and the emergence of aromatic imidazole protons confirm successful cyclization [4].
-
Concentrate in vacuo to yield 5-Acetyl-2-methyl-1H-imidazole in near quantitative yield [4].
References
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Bromo-3-oxobutanal
Document ID: TSC-2B3O-2026-03
Introduction
2-Bromo-3-oxobutanal is a highly versatile bifunctional molecule, prized in synthetic chemistry for its dual electrophilic centers which make it an excellent precursor for a variety of heterocyclic systems.[1] Its structure, featuring both an aldehyde and an α-bromo ketone, imparts a high degree of reactivity. This inherent reactivity, however, also makes it susceptible to degradation, with its stability being highly dependent on the solvent system in which it is handled and stored.
This technical guide provides an in-depth analysis of the stability of 2-Bromo-3-oxobutanal in different solvent classes. As specific quantitative stability data for this compound is not extensively available in published literature, this guide synthesizes established principles of physical organic chemistry to predict stability and provides actionable protocols for you to assess its stability under your specific experimental conditions.
Frequently Asked Questions (FAQs) on Solvent-Dependent Stability
Q1: What are the primary degradation pathways for 2-Bromo-3-oxobutanal?
A1: The two primary pathways of degradation for 2-Bromo-3-oxobutanal are nucleophilic substitution at the alpha-carbon and self-condensation reactions involving the carbonyl groups.[1]
-
Nucleophilic Substitution: The carbon atom bonded to the bromine is highly electrophilic due to the inductive effect of the adjacent carbonyl group.[2] This makes it susceptible to attack by nucleophiles, including some solvents themselves. This typically proceeds via an SN2 mechanism.[1]
-
Self-Condensation: The presence of both an aldehyde and a ketone, along with an acidic α-hydrogen, makes the molecule prone to aldol-type self-condensation reactions. These reactions are often base-catalyzed and can lead to a complex mixture of oligomeric byproducts.[1]
Q2: What is the expected stability of 2-Bromo-3-oxobutanal in polar protic solvents (e.g., methanol, ethanol, water)?
A2: Low stability is expected. Polar protic solvents should be used with caution and preferably at low temperatures for short durations. These solvents can act as nucleophiles, leading to solvolysis where the solvent molecule displaces the bromide ion.[3][4] In the case of methanol, this would result in the formation of 2-methoxy-3-oxobutanal. The presence of water can lead to hydrolysis, forming 2-hydroxy-3-oxobutanal. These reactions can occur even without an added base, although they will be accelerated by basic conditions.
Q3: Are polar aprotic solvents (e.g., acetone, acetonitrile, DMSO, DMF) a better choice?
A3: Generally, yes, but with important caveats. Polar aprotic solvents are often the preferred choice for reactions involving 2-Bromo-3-oxobutanal, as they do not participate directly in solvolysis.[5] They effectively solvate the counter-ions of nucleophiles, enhancing their reactivity for the desired synthetic transformation.[4]
However, stability can still be a concern:
-
Acetone: While a common solvent for α-haloketones, commercial grades of acetone can contain impurities that may affect stability. It is a good choice for short-term experiments but long-term storage in solution is not recommended.
-
Acetonitrile (ACN): High-purity, anhydrous acetonitrile is often a suitable choice. It is less reactive than other aprotic solvents and provides good solubility.
-
Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): These are excellent solvents for many reactions but must be of high purity and anhydrous. Basic impurities, often found in older or lower-grade bottles of DMSO and DMF, can catalyze self-condensation and other degradation pathways.
Q4: Can I use non-polar solvents like hexane, toluene, or dichloromethane (DCM)?
A4: Limited utility and potential for insolubility.
-
Hexane/Toluene: 2-Bromo-3-oxobutanal has poor solubility in non-polar solvents.[6] While these solvents are unreactive and would not directly cause degradation, achieving a homogeneous solution for a reaction is often not feasible.
-
Dichloromethane (DCM): DCM is a common solvent for organic synthesis and can be a reasonable choice for reactions with 2-Bromo-3-oxobutanal, provided it is anhydrous.[1] It is less polar than aprotic solvents like ACN or DMF but generally provides better solubility than hydrocarbons.
Summary of Predicted Stability in Common Solvents
| Solvent Class | Example Solvents | Predicted Stability | Primary Degradation Concerns |
| Polar Protic | Methanol, Ethanol, Water | Low | Solvolysis (SN1/SN2), Hydrolysis |
| Polar Aprotic | Acetonitrile, Acetone | Moderate | Susceptible to base-catalyzed self-condensation if impurities are present. |
| Polar Aprotic | DMSO, DMF | Moderate to High | Highly dependent on solvent purity; residual bases can cause rapid degradation. |
| Non-Polar Aprotic | Dichloromethane (DCM) | High | Lower solubility may be a limiting factor. |
| Non-Polar | Hexane, Toluene | High (if dissolved) | Very poor solubility is the primary issue. |
Troubleshooting Guide
| Observation in Solution | Potential Cause (Degradation) | Recommended Action |
| Solution turns yellow/brown over time | Self-condensation or polymerization, leading to conjugated systems. | Use a higher purity, anhydrous solvent. Run the reaction at a lower temperature. Prepare the solution immediately before use. |
| Formation of a precipitate | In polar aprotic solvents, this could be the salt of a displaced bromide (e.g., NaBr if using a sodium-based nucleophile). In protic solvents, it could be insoluble degradation products. | Confirm the identity of the precipitate. If it is a salt byproduct, this is expected. If it is an organic byproduct, reassess solvent choice and reaction conditions. |
| Inconsistent reaction yields | The concentration of the active reactant is decreasing over the course of the experiment due to degradation. | Perform a stability study in the chosen solvent (see protocol below). Use fresh solutions for each experiment. |
| Appearance of new spots on TLC or peaks in HPLC | Formation of degradation products (e.g., solvolysis product, self-condensation adducts). | Characterize the byproducts using LC-MS. Switch to a more inert solvent system. |
Visualizing Degradation Pathways
The following diagram illustrates the two most probable degradation pathways for 2-Bromo-3-oxobutanal.
Sources
- 1. 2-Bromo-3-oxobutanal | 87005-15-0 | Benchchem [benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. CAS 87005-15-0: Butanal, 2-bromo-3-oxo- | CymitQuimica [cymitquimica.com]
Technical Support Center: 2-Bromo-3-oxobutanal Handling & Troubleshooting
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter reproducibility issues when utilizing highly reactive intermediates. 2-Bromo-3-oxobutanal (CAS 87005-15-0) is a potent, bifunctional electrophile widely used in the regioselective synthesis of imidazoles, oxazoles, and thiazoles[1]. However, its dense functionalization—comprising a ketone, an aldehyde, and an α -halogen—renders it inherently unstable in solution[2].
This guide is designed to deconstruct the degradation pathways of 2-bromo-3-oxobutanal, explain the causality behind common experimental failures, and provide self-validating protocols to ensure scientific integrity in your workflows.
Part 1: Troubleshooting Guide & Mechanistic FAQs
Q1: My downstream thiazole/imidazole yields are inconsistent, and the starting material seems to disappear in aqueous/protic media. What is the root cause?
A1: Rapid Hydrolysis and Dehalogenation.
-
Mechanistic Causality: In aqueous or protic environments, the C-Br bond of 2-bromo-3-oxobutanal is highly activated toward nucleophilic substitution. Moisture drives the hydrolysis of the α -bromo group, yielding 2-hydroxy-3-oxobutanal[2]. This intermediate is thermodynamically unstable and rapidly undergoes retro-aldol cleavage, destroying your reactive building block.
-
Actionable Solution: Always utilize strictly anhydrous, aprotic solvents (e.g., dry THF, DCM, or Toluene) for storage and initial reaction phases[3]. If your protocol necessitates a protic solvent (such as ethanol for thiourea condensation[4]), prepare the solution immediately before use at 0–6 °C to kinetically suppress hydrolysis until the target nucleophile is introduced.
Q2: My reagent solution turned from a pale yellow to a dark, viscous brown within hours at room temperature. Is it still viable?
A2: No. Discoloration indicates Aldol Oligomerization.
-
Mechanistic Causality: The α -proton (C-2 position) is exceptionally acidic, flanked by two electron-withdrawing carbonyl groups and an electronegative bromine atom[3]. Exposure to trace bases, or even prolonged thermal stress, triggers rapid enolization. The resulting enolate attacks the highly electrophilic, unhydrated aldehyde of adjacent molecules. This initiates a runaway cascade of self-condensation (aldol oligomerization), manifesting as a dark polymeric mixture.
-
Actionable Solution: Discard discolored solutions. To prevent this, store the neat compound at 0–6 °C in airtight, amber vials under Argon[2]. When designing your reaction, avoid basic conditions unless the target nucleophile is present in sufficient excess to outcompete the self-condensation pathway.
Q3: FT-IR analysis of my stored stock solution shows a new, broad peak around 3000-2500 cm⁻¹. What happened?
A3: Oxidative Degradation.
-
Mechanistic Causality: The aldehyde moiety is notoriously prone to auto-oxidation. Exposure to atmospheric oxygen and ambient light generates radical species that oxidize the aldehyde to a carboxylic acid, forming 2-bromo-3-oxobutanoic acid[2]. This acid can subsequently undergo spontaneous decarboxylation, fundamentally altering the stoichiometry of your reaction.
-
Actionable Solution: Purge all storage containers with inert gas (Argon/Nitrogen) to eliminate oxygen[2]. Utilizing pre-packaged, single-use aliquots is highly recommended to prevent repeated atmospheric exposure during freeze-thaw cycles.
Part 2: Mechanistic Visualization
Fig 1. Major degradation pathways of 2-Bromo-3-oxobutanal in solution.
Part 3: Quantitative Stability Matrix
To facilitate experimental planning, the following table summarizes the kinetic stability of 2-bromo-3-oxobutanal across various environments. Note: Half-life ( t1/2 ) estimates are derived from structural analogs and expected reactivity profiles under standard atmospheric pressure.
| Solvent System | Temperature | Atmosphere | Estimated Stability ( t1/2 ) | Primary Degradation Pathway |
| D₂O / Aqueous Buffer (pH 7) | 25 °C | Air | < 2 hours | Hydrolysis (Dehalogenation)[2] |
| Methanol (Protic) | 25 °C | Air | < 12 hours | Solvolysis / Acetal Formation |
| THF (Anhydrous) | 25 °C | Air | ~ 48 hours | Auto-oxidation / Oligomerization |
| THF (Anhydrous) | 4 °C | Argon | > 2 weeks | Stable (Minimal degradation) |
| Toluene (Anhydrous) | -20 °C | Argon | > 6 months | Highly Stable[3] |
Part 4: Validated Experimental Protocols
As a rule of scientific integrity, protocols must be self-validating. The methodologies below incorporate internal controls to ensure you are working with intact reagents and achieving the desired transformations.
Protocol A: Quantitative Stability Monitoring via ¹H-NMR
Purpose: To verify the titer and structural integrity of 2-bromo-3-oxobutanal stock solutions before deploying them in multi-step syntheses.
Step-by-Step Methodology:
-
Sample Preparation: In a dry, Argon-purged glovebox, dissolve 10.0 mg of 2-bromo-3-oxobutanal in 0.5 mL of anhydrous CDCl₃ or THF- d8 .
-
Internal Standard Addition (Self-Validation Step): Add a precisely weighed amount (e.g., 2.0 mg) of 1,3,5-trimethoxybenzene. Causality: Using an internal standard ensures that absolute concentration can be validated independently of relative peak integration. If the reagent polymerizes, the peaks will broaden and disappear into the baseline; the internal standard proves this loss isn't due to solvent evaporation.
-
Baseline Acquisition: Acquire an initial ¹H-NMR spectrum immediately. Identify the intact aldehyde proton ( ∼ 9.5 ppm) and the α -proton ( ∼ 4.5–5.0 ppm).
-
Time-Course Tracking: Store the NMR tube under the desired stress condition (e.g., ambient light/air) and acquire subsequent spectra at 1h, 4h, 12h, and 24h.
-
Data Analysis: Integrate the intact aldehyde peak against the aromatic protons of the internal standard (6.08 ppm) to calculate the exact percentage of active reagent remaining.
Protocol B: Optimized In-Situ Condensation Workflow (Heterocycle Synthesis)
Purpose: To bypass the degradation pathways of 2-bromo-3-oxobutanal by utilizing an in-situ trapping mechanism during the synthesis of thiazoles or imidazoles[5].
Step-by-Step Methodology:
-
Nucleophile Pre-Activation: Dissolve your target nucleophile (e.g., thiourea or a primary amine) in anhydrous ethanol or THF[4].
-
Thermal Control: Pre-chill the reactor to 0 °C using an ice-water bath. Causality: Lowering the temperature kinetically suppresses both the auto-oxidation and self-condensation pathways of the incoming electrophile.
-
Electrophile Preparation: Dissolve 2-bromo-3-oxobutanal in a minimal volume of dry solvent. Do not let this solution sit for more than 10 minutes.
-
Controlled Addition: Add the 2-bromo-3-oxobutanal solution dropwise to the chilled nucleophile mixture over 15 minutes. Causality: Dropwise addition maintains a low localized concentration of the highly reactive α -bromoaldehyde, ensuring it reacts immediately with the excess nucleophile rather than self-condensing.
-
Cyclization & Validation: Slowly warm the reaction to room temperature or reflux as required. Monitor the reaction via LC-MS. Self-Validation Step: The complete disappearance of the 164.99 m/z (or brominated isotope pattern) mass peak confirms the successful trapping of the unstable intermediate.
References
-
Thieme E-Books & E-Journals - Product Class 3: Imidazoles Source: Science of Synthesis, Thieme URL:[Link]
-
PubChem - 2-Bromo-3-oxobutanal | C4H5BrO2 | CID 11062733 Source: National Institutes of Health (NIH) URL:[Link]
-
PMC - Potent s-cis-Locked Bithiazole Correctors of ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. 2-Bromo-3-oxobutanal | 87005-15-0 | Benchchem [benchchem.com]
- 2. 2-Bromo-3-oxobutanal | 87005-15-0 | Benchchem [benchchem.com]
- 3. 2-Bromo-3-oxobutanal | 87005-15-0 | Benchchem [benchchem.com]
- 4. Potent s-cis-Locked Bithiazole Correctors of ΔF508 Cystic Fibrosis Transmembrance Conductance Regulator Cellular Processing for Cystic Fibrosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis & Workup of 2-Bromo-3-oxobutanal
The synthesis and isolation of 2-bromo-3-oxobutanal (also known as 2-bromoacetoacetaldehyde) present unique challenges due to the molecule's highly reactive, bifunctional nature. As a critical building block for synthesizing complex heterocycles like imidazoles, oxazoles, and thiazoles , mastering its workup is essential. This guide bypasses generic protocols to address the specific physical chemistry and mechanistic causality behind the handling of this unstable α-bromo-β-dicarbonyl compound.
The Causality of Instability: Why Workup Matters
Before troubleshooting, it is critical to understand the molecular logic of 2-bromo-3-oxobutanal. The C-2 position is flanked by an aldehyde and a ketone, making the C-2 proton exceptionally acidic. Furthermore, the presence of the α-bromine atom renders both carbonyl carbons highly susceptible to nucleophilic attack.
During workup, residual acid (HBr from the bromination step) or the introduction of a base can trigger rapid enolization. Because the molecule is simultaneously a strong electrophile and can easily form a nucleophilic enolate, it is highly prone to auto-catalytic, intermolecular aldol-type condensations. This is why standard workup procedures often result in a useless, black polymeric tar . Every step in the protocol below is designed as a self-validating system to arrest these degradation pathways.
Troubleshooting Desk: Frequently Asked Questions
Q1: During solvent evaporation, my crude 2-bromo-3-oxobutanal degrades into a dark, viscous tar. How can I prevent this? A1: This thermal degradation is caused by intermolecular condensation exacerbated by residual HBr and heat.
-
The Fix: First, ensure complete biphasic quenching of HBr using cold saturated NaHCO₃ immediately after the reaction. Second, never let the rotary evaporator water bath exceed 30 °C. Third, do not attempt to dry the compound completely . Leave it as a concentrated solution in a non-nucleophilic solvent (like dichloromethane) and telescope it directly into your next reaction .
Q2: I am observing significant amounts of the 4-bromo or 2,4-dibromo byproducts. How do I improve regioselectivity? A2: The C-2 position is thermodynamically favored for enolization, but harsh conditions or excess bromine lead to kinetic bromination at C-4.
-
The Fix: Switch your brominating agent. While elemental Br₂ is cheap, using exactly 1.05 equivalents of N-Bromosuccinimide (NBS) with a catalytic amount of acid provides superior regiocontrol. Maintain the reaction strictly at 0–5 °C to suppress over-bromination.
Q3: My aqueous quench is forming a stubborn emulsion. How do I achieve clean phase separation? A3: Emulsions here are typically caused by partially polymerized, water-soluble byproducts or unquenched succinimide.
-
The Fix: Do not shake the separatory funnel vigorously; use a gentle swirling motion. If an emulsion forms, add cold brine (saturated NaCl) to the aqueous layer. The high ionic strength decreases the solubility of organic components in the aqueous phase, forcing a sharp phase boundary.
Q4: Can I purify 2-bromo-3-oxobutanal using standard silica gel chromatography? A4: No. The acidic nature of standard silica gel will catalyze the decomposition of the product, resulting in massive yield losses. If purification is absolutely mandatory, use high-vacuum short-path distillation (Kugelrohr) below 40 °C. However, the industry standard is to use the crude organic extract immediately .
Visual Workflows & Mechanistic Logic
To conceptualize the process, refer to the logical pathways below. The first diagram outlines the physical workflow of the extraction, while the second illustrates the chemical mechanism dictating the molecule's reactivity.
Fig 1: Step-by-step workflow for the synthesis, biphasic extraction, and isolation of the target.
Fig 2: Mechanistic pathway from precursors to 2-bromo-3-oxobutanal and downstream heterocycles.
Self-Validating Experimental Protocol
This telescoped protocol is optimized for a 10 mmol bench-scale synthesis, prioritizing product survival over absolute purity.
Phase 1: Reaction Execution
-
Preparation: Dissolve 3-oxobutanal (or its acetal equivalent) (10 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under an N₂ atmosphere. Cool strictly to 0–5 °C using an ice-water bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (10.5 mmol) in small portions over 30 minutes. Maintain the internal temperature below 5 °C to prevent C-4 bromination.
-
Validation Checkpoint 1: Stir for 1.5 hours at 0 °C. The reaction is complete when the suspended NBS converts to floating succinimide, and TLC (Hexanes/EtOAc) shows the disappearance of the starting material.
Phase 2: Biphasic Workup 4. Quenching: Slowly add 15 mL of cold saturated aqueous NaHCO₃.
-
Causality Note: This specific weak base neutralizes HBr (preventing acid-catalyzed polymerization) without raising the pH enough to deprotonate the product's highly acidic C-2 proton.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the lower DCM layer. Wash the aqueous layer with an additional 10 mL of DCM.
-
Washing & Drying: Wash the combined organic layers with 15 mL of cold brine. Dry over anhydrous Na₂SO₄ for exactly 10 minutes.
-
Causality Note: Avoid CaCl₂ as a drying agent, as calcium ions can form stable coordination complexes with β-dicarbonyl systems, trapping your product in the solid phase.
-
-
Filtration: Filter off the drying agent through a fluted filter paper.
Phase 3: Concentration & Telescoping 8. Concentration: Evaporate the DCM under reduced pressure. Critical: Set the water bath to ≤ 25 °C. 9. Validation Checkpoint 2: Stop the evaporation while ~10% of the solvent volume remains. The product should appear as a pale-yellow oil. If it turns dark brown or black, thermal degradation has occurred. 10. Storage: Immediately use the crude solution in your subsequent heterocyclic condensation reaction, or flush with argon and store at -20 °C for a maximum of 24 hours.
Quantitative Matrices: Reagent & Solvent Selection
To optimize your specific workflow, consult the data matrix below comparing brominating agents and their impact on the workup phase.
Table 1: Evaluation of Brominating Agents for 3-Oxobutanal Synthesis
| Brominating Agent | Regioselectivity (C-2 vs C-4) | Primary Byproduct | Workup Complexity | Recommended Use Case |
| Elemental Br₂ | Moderate | HBr (High concentration) | High: Requires highly controlled, slow neutralization to prevent thermal spikes. | Large-scale industrial synthesis where reagent cost is the primary driver. |
| N-Bromosuccinimide (NBS) | Excellent | Succinimide (Solid) | Low: Succinimide is easily filtered out; minimal HBr generation. | Bench-scale synthesis, drug discovery, and high-purity requirements. |
| Pyridinium Tribromide | Very Good | Pyridinium salts | Moderate: Requires thorough aqueous washes to remove pyridine residues. | Acid-tolerant substrates or when precise stoichiometric control of Br₂ is difficult. |
References
-
Lipinski, C. A.; Blizniak, T. E.; Craig, R. H. "An improved preparation and use of 2-bromoacetoacetaldehyde in a new synthesis of 2-substituted-4-acetylimidazoles." The Journal of Organic Chemistry, 1984, 49 (3), 566-570. URL:[Link]
-
Wang, Y. et al. "Potent s-cis-Locked Bithiazole Correctors of ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator." Journal of Medicinal Chemistry, 2009. URL:[Link]
Technical Support Center: Regioselectivity in the Bromination of 3-Oxobutanal
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering regioselectivity challenges during the electrophilic bromination of 3-oxobutanal. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve your desired synthetic outcomes.
Introduction
3-Oxobutanal is a valuable bifunctional building block in organic synthesis due to its aldehyde and ketone moieties.[1][2] However, the presence of two distinct enolizable positions—the C2 methylene and the C4 methyl group—presents a significant challenge in controlling the regioselectivity of electrophilic substitution reactions like bromination. Achieving selective bromination at either the C2 or C4 position is critical for its use as a precursor in the synthesis of complex molecules, particularly heterocycles like thiazoles, imidazoles, and pyrazoles.[1][2] This guide will elucidate the underlying mechanisms governing this selectivity and provide actionable strategies to direct the reaction toward your target isomer.
PART 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemistry of 3-oxobutanal and the mechanisms of its bromination.
Q1: What are the possible sites for bromination on 3-oxobutanal and why?
3-Oxobutanal has two primary sites for electrophilic bromination, both of which are alpha (α) to a carbonyl group. These are the C2 (methylene) and C4 (methyl) positions.
-
C2 Position: The protons on this carbon are situated between the aldehyde and ketone carbonyl groups, making them significantly more acidic due to the resonance stabilization of the resulting conjugate base (enolate) across both oxygen atoms.
-
C4 Position: The protons on this methyl group are alpha to the ketone carbonyl. They are less acidic than the C2 protons but are still readily removed under appropriate conditions to form an enolate.
The aldehyde proton (at C1) is not acidic and does not participate in enolization. Therefore, the reaction exclusively yields either 2-bromo-3-oxobutanal or 4-bromo-3-oxobutanal.
Caption: Regioselectivity in the bromination of 3-oxobutanal.
Q2: How do acidic and basic conditions alter the bromination mechanism?
The reaction conditions fundamentally dictate the reactive intermediate and, consequently, the regiochemical outcome.
-
Acid-Catalyzed Bromination : This reaction proceeds through a neutral enol intermediate.[3][4][5] The acid catalyst protonates a carbonyl oxygen, which increases the acidity of the α-protons and accelerates the rate-determining step: keto-enol tautomerism.[4][6] The electron-rich double bond of the enol then acts as the nucleophile, attacking molecular bromine (Br₂).[4]
-
Base-Catalyzed/Mediated Bromination : This pathway involves a negatively charged enolate intermediate. A base removes an α-proton to form the enolate, which is a much stronger nucleophile than an enol. This highly reactive enolate then attacks the electrophilic bromine source.[7] A critical issue with base-catalyzed halogenation is the potential for polyhalogenation, as the electron-withdrawing effect of the first halogen increases the acidity of the remaining α-protons, making subsequent reactions faster.[7][8]
Q3: What is the difference between kinetic and thermodynamic control in enolate formation for 3-oxobutanal?
The choice between kinetic and thermodynamic control is the cornerstone of achieving regioselectivity in this system.[9][10]
-
Kinetic Control : This regime favors the product that is formed fastest. For 3-oxobutanal, the C2 protons are the most acidic. Therefore, deprotonation at C2 occurs most rapidly, leading to the kinetic enolate . This pathway is favored by using a strong, sterically hindered base (like LDA) at very low temperatures (e.g., -78 °C) with short reaction times.[11][12] These conditions make the deprotonation step essentially irreversible.
-
Thermodynamic Control : This regime favors the most stable product. The enolate derived from deprotonation at the C4 position results in a more substituted (and thus more thermodynamically stable) carbon-carbon double bond.[9] This pathway is favored by using a weaker, non-hindered base (like NaOEt or NEt₃) at higher temperatures (room temperature or above) with longer reaction times. These conditions allow an equilibrium to be established between the ketone and the two possible enolates, which eventually funnels the reaction toward the more stable thermodynamic intermediate.[10]
Caption: Kinetic vs. Thermodynamic pathways for bromination.
PART 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the bromination of 3-oxobutanal.
Q1: My reaction is producing a mixture of 2-bromo and 4-bromo isomers. How can I improve selectivity?
A lack of regioselectivity is typically due to reaction conditions that do not strongly favor either kinetic or thermodynamic control.
Troubleshooting Steps:
-
Analyze Your Conditions: Compare your current protocol to the ideal conditions for kinetic and thermodynamic control outlined in the table below. Intermediate temperatures, moderately strong bases, or extended reaction times can lead to product mixtures.
-
To Favor the 4-Bromo Isomer (Thermodynamic):
-
Switch to Acid Catalysis: The most reliable method for forming the 4-bromo product is through acid catalysis, which favors the formation of the more stable thermodynamic enol.[3][5] A common system is Br₂ in glacial acetic acid.[4][13]
-
Use a Weaker Base and Higher Temperature: If using a base, ensure it's a weak one (e.g., pyridine, triethylamine) and allow the reaction to stir at room temperature or slightly above to ensure equilibrium is reached.
-
-
To Favor the 2-Bromo Isomer (Kinetic):
-
Implement Strict Kinetic Conditions: This is non-negotiable. You must use a strong, bulky base like Lithium Diisopropylamide (LDA). The reaction must be run at low temperatures (-78 °C is standard) and quenched quickly after the addition of the bromine source.[11][12]
-
Consider a "Soft Enolization" Approach: An alternative to strong bases is "soft enolization," which uses a Lewis acid (like MgBr₂) and a milder amine base (like i-Pr₂NEt).[14][15][16] This can sometimes provide high regioselectivity under less harsh conditions.
-
| Feature | Kinetic Control (→ 2-Bromo Product) | Thermodynamic Control (→ 4-Bromo Product) |
| Intermediate | C2 Enolate (from most acidic proton) | C4 Enol/Enolate (most stable C=C bond) |
| Base/Catalyst | Strong, bulky base (e.g., LDA) | Weak base (e.g., NEt₃) or Acid Catalyst (e.g., HBr, AcOH) |
| Temperature | Low (-78 °C)[11] | High (0 °C to reflux)[11] |
| Reaction Time | Short (quench quickly)[11] | Long (allow equilibrium to establish)[11] |
| Solvent | Aprotic (e.g., THF) | Protic or Aprotic (e.g., AcOH, CH₂Cl₂) |
| Key Principle | Irreversible, fast deprotonation | Reversible, equilibrium-driven |
Q2: I'm observing significant amounts of di- and poly-brominated products. How can I prevent this?
Polybromination is a classic problem, especially under basic conditions.
Troubleshooting Steps:
-
Avoid Basic Conditions if Possible: The introduction of a bromine atom makes the remaining α-protons on that same carbon even more acidic, leading to rapid subsequent brominations. If you must use a base to target the C2 position, you must carefully control the stoichiometry.
-
Use Exactly 1.0 Equivalent of Brominating Agent: Carefully measure your brominating agent (e.g., Br₂, NBS). Using even a slight excess can lead to over-bromination. It may be beneficial to use slightly less than one equivalent (e.g., 0.95 eq) and accept a lower conversion to ensure monobromination.
-
Switch to Acid-Catalyzed Conditions: Acid-catalyzed bromination is generally self-limiting to monobromination.[17] The introduction of the electron-withdrawing bromine atom deactivates the enol intermediate, making the second bromination step significantly slower than the first.[8]
-
Change the Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better control over monobromination compared to liquid bromine.[1][8]
Caption: Troubleshooting workflow for bromination of 3-oxobutanal.
PART 3: Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Protocol A: Selective Synthesis of 4-Bromo-3-oxobutanal (Thermodynamic Control)
This protocol utilizes acid-catalyzed conditions to favor the formation of the more stable thermodynamic enol, leading to selective bromination at the C4 position.[4][13]
Materials:
-
3-Oxobutanal (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Bromine (Br₂) (1.0 eq)
-
Sodium bisulfite solution (aqueous, saturated)
-
Diethyl ether or Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-oxobutanal (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Cool the solution to 0-5 °C using an ice bath.
-
Prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. The characteristic red-brown color of bromine should disappear as it is consumed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates full consumption of the starting material.
-
Quenching: Slowly add saturated sodium bisulfite solution to the reaction mixture until the bromine color is completely discharged.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with water. Extract the product with diethyl ether or dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-oxobutanal. Further purification can be achieved by column chromatography if necessary.
Protocol B: Selective Synthesis of 2-Bromo-3-oxobutanal (Kinetic Control)
This protocol employs strict kinetic conditions to generate the less stable C2 enolate, which is then trapped with bromine to yield the 2-bromo isomer.[11]
Materials:
-
Diisopropylamine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 eq, solution in hexanes)
-
3-Oxobutanal (1.0 eq)
-
Bromine (Br₂) (1.0 eq) in anhydrous THF
-
Ammonium chloride solution (aqueous, saturated)
-
Diethyl ether
Procedure:
-
Prepare LDA: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
-
Enolate Formation: Prepare a solution of 3-oxobutanal (1.0 eq) in a small volume of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 30-45 minutes at this temperature to ensure complete formation of the kinetic enolate.
-
Bromination: Prepare a solution of bromine (1.0 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. The reaction is typically instantaneous.
-
Quenching: After stirring for 5-10 minutes post-addition, quench the reaction by adding saturated aqueous ammonium chloride solution directly at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-3-oxobutanal should be purified immediately, as α-halo carbonyl compounds can be unstable.
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025). [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). [Link]
-
SciSpace. Halogenation of ketones v studies on the mechanisms of base. [Link]
-
YouTube. Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. (2019). [Link]
-
YouTube. Haloform Reaction Base Catalyzed Bromination of Aldehyde or Ketone. (2016). [Link]
-
Taylor & Francis Online. Selective α-bromination of aryl carbonyl compounds: prospects and challenges. (2019). [Link]
-
University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]
-
Taylor & Francis Online. Selective α-bromination of aryl carbonyl compounds: prospects and challenges. (2019). [Link]
-
Oreate AI Blog. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. (2026). [Link]
-
Chemia. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. (2022). [Link]
-
Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. (2022). [Link]
-
Organic Chemistry Academy. Thermodynamic vs Kinetic Enolates. (2023). [Link]
-
ResearchGate. Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. [Link]
-
YouTube. Kinetic vs Thermodynamic Enolate Formation. (2019). [Link]
-
OpenStax. 22.3 Alpha Halogenation of Aldehydes and Ketones. (2023). [Link]
-
RSC Publishing. Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. [Link]
-
WuXi Biology. QM Study of the para Regioselectivity of TBABr3 Bromination. [Link]
-
ACS Publications. Electrophilic Halogenation of Allenoates and 3-Alkynoates: Synthesis of 1,4-Dicarbonyl (E)-3-Haloalkenes and Mechanistic Investigations. (2025). [Link]
-
PMC. Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. [Link]
-
PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
PubChem. 2-Bromo-3-oxobutanal. [Link]
-
PubMed. Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. (2009). [Link]
-
RSC Publishing. Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates... (2000). [Link]
-
Organic Chemistry Portal. Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. [Link]
-
YouTube. Regioselectivity in Radical Bromination in Organic Chemistry. (2019). [Link]
-
Organic Chemistry Portal. Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. [Link]
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- 17. youtube.com [youtube.com]
troubleshooting low yields in Hantzsch synthesis with 2-Bromo-3-oxobutanal
Welcome to the technical support center for the Hantzsch dihydropyridine synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using the highly reactive α-haloketone, 2-bromo-3-oxobutanal. This document provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and field-proven strategies, to help you navigate the complexities of this powerful reaction.
Introduction: The Challenge of 2-Bromo-3-oxobutanal
The Hantzsch reaction is a classic multicomponent reaction renowned for its efficiency in constructing the 1,4-dihydropyridine (DHP) core, a privileged scaffold in medicinal chemistry.[1][2][3] The standard reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[4] However, the introduction of α-haloketones like 2-bromo-3-oxobutanal, while promising for creating unique substitution patterns, introduces significant synthetic challenges.
2-Bromo-3-oxobutanal is a bifunctional and highly reactive molecule. Its α-bromo position is susceptible to nucleophilic attack, and the dual carbonyl functionalities (aldehyde and ketone) can lead to a cascade of undesired side reactions.[5] These factors often result in complex reaction mixtures, difficult purifications, and, most critically, low yields of the target dihydropyridine. This guide will address these specific issues head-on.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Hantzsch reaction with 2-bromo-3-oxobutanal is giving a complex mixture and a very low yield. What are the most likely causes?
A1: This is the most common issue when working with 2-bromo-3-oxobutanal. The primary culprits are its high reactivity and instability, which promote several competing reaction pathways.
-
Self-Condensation: The aldehyde and the enolizable ketone within the same molecule can react with each other, leading to oligomeric and polymeric byproducts.
-
Side Reactions with Intermediates: The highly electrophilic α-bromo position can be attacked by various nucleophiles present in the reaction mixture, such as the enamine intermediate, leading to undesired C-alkylation or N-alkylation products instead of the desired cyclization.[6]
-
Knoevenagel Condensation Issues: The initial and crucial Knoevenagel condensation between the aldehyde component and a β-dicarbonyl compound can be sluggish or incomplete, allowing other side reactions to dominate.[7][8][9] The success of the entire synthesis often hinges on the efficient formation of this intermediate.[10][11]
-
Decomposition of Starting Material: 2-Bromo-3-oxobutanal can be unstable, especially under basic or heated conditions, leading to the formation of decomposition products before it can effectively participate in the Hantzsch reaction.
To diagnose the specific issue, we recommend a thorough analysis of your crude reaction mixture by TLC, LC-MS, and ¹H NMR to identify major byproducts.
Q2: How can I assess the quality of my 2-bromo-3-oxobutanal, and how should I handle it?
A2: The quality of your α-haloketone is paramount. Given its instability, it's crucial to verify its purity before use.
-
Purity Check: Use ¹H NMR to confirm the structure and check for impurities. The presence of significant signals other than those corresponding to 2-bromo-3-oxobutanal indicates degradation. A fresh sample or repurification may be necessary.
-
Handling and Storage: Store 2-bromo-3-oxobutanal under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C) to minimize decomposition. It is highly advisable to use it as soon as possible after purchase or synthesis.
-
Purification: If impurities are detected, purification can be attempted via rapid column chromatography on silica gel using a non-polar eluent system, performed at low temperatures. However, be aware that its sensitivity can lead to decomposition even on silica.
Q3: What are the optimal reaction conditions (solvent, temperature, catalyst) for this specific substrate?
A3: Standard Hantzsch conditions, often involving refluxing in ethanol or acetic acid, are typically too harsh for sensitive substrates like 2-bromo-3-oxobutanal.[12][13] A more controlled approach is required.
Key Parameter Optimization:
| Parameter | Recommendation for 2-Bromo-3-oxobutanal | Rationale |
| Solvent | Aprotic solvents (e.g., DCM, THF) or polar aprotic solvents (e.g., acetonitrile). Green alternatives like glycerol can also be effective.[2][11] | Minimizes side reactions like solvolysis of the C-Br bond. Ethanol can participate in transesterification or other side reactions. |
| Temperature | Low to moderate temperatures (0°C to room temperature). | Reduces the rate of decomposition and undesired side reactions. The reaction may require a longer time, but the yield and purity will likely improve. |
| Catalyst | Mild Lewis acids (e.g., InCl₃, Yb(OTf)₃) or organocatalysts (e.g., proline, DABCO).[14] Ceric Ammonium Nitrate (CAN) has also been used effectively in some cases.[15] | Lewis acids can activate the carbonyl group for the Knoevenagel condensation without promoting extensive decomposition.[16] Organocatalysts can facilitate the reaction under milder conditions. |
| Ammonia Source | Ammonium acetate or ammonium carbamate. | These provide a controlled release of ammonia under neutral or mildly acidic conditions, avoiding the harsh basicity of aqueous ammonia.[17] |
We strongly recommend performing small-scale screening experiments to determine the optimal combination of these parameters for your specific system.
Q4: I'm observing significant byproduct formation. What are the common side reactions, and how can I suppress them?
A4: Understanding the potential side reactions is key to mitigating them. The diagram below illustrates the main Hantzsch pathway versus common detrimental side reactions with 2-bromo-3-oxobutanal.
Caption: Desired Hantzsch pathway versus competing side reactions.
Strategies to Suppress Side Reactions:
-
Control Stoichiometry and Order of Addition: A crucial technique is to pre-form the less reactive intermediates before introducing the highly reactive 2-bromo-3-oxobutanal. For instance, you can first synthesize the enamine intermediate in a separate step and then react it with the Knoevenagel adduct formed from the other aldehyde and β-ketoester. This sequential approach prevents the α-haloketone from reacting with the initial components.[10]
-
Use of a Scavenger: In some cases, a mild, non-nucleophilic base can be used to scavenge any HBr that is formed during the reaction, which can catalyze decomposition.
-
Intercepted-Knoevenagel Strategy: A more advanced approach involves the deliberate interception of the Knoevenagel adduct.[16][18] This intermediate can be formed first, sometimes isolated, and then reacted with the enamine and 2-bromo-3-oxobutanal under optimized conditions, providing greater control over the reaction.
Experimental Protocols
Protocol 1: Modified Hantzsch Synthesis with Sequential Addition
This protocol is designed to minimize side reactions by controlling the order of reagent addition.
Step 1: Formation of the Enamine Intermediate (Component A)
-
In a round-bottom flask, dissolve 1.0 equivalent of the β-ketoester (e.g., ethyl acetoacetate) in anhydrous ethanol (10 mL per 10 mmol).
-
Add 1.1 equivalents of ammonium acetate.
-
Stir the mixture at room temperature for 30 minutes. This solution contains the enamine in equilibrium.
Step 2: Formation of the Knoevenagel Adduct (Component B)
-
In a separate flask, dissolve 1.0 equivalent of the primary aldehyde (not the 2-bromo-3-oxobutanal) and 1.0 equivalent of the β-ketoester in anhydrous ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir at room temperature and monitor by TLC until the aldehyde is consumed (typically 1-2 hours).
Step 3: The Hantzsch Condensation
-
Cool the solution of Component B to 0°C in an ice bath.
-
Slowly add the solution of Component A to the flask containing Component B.
-
Finally, add a solution of 1.0 equivalent of 2-bromo-3-oxobutanal in a minimal amount of cold ethanol dropwise over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying via column chromatography or recrystallization.[19]
Troubleshooting Workflow
If you continue to experience low yields, follow this logical troubleshooting workflow to systematically identify and solve the problem.
Caption: A step-by-step workflow for troubleshooting low yields.
References
-
Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Available at: [Link]
-
Bridgwood, K. L., et al. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 10(4), 733-739. Available at: [Link]
-
Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(4), 462-469. Available at: [Link]
-
Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Available at: [Link]
-
Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111. Available at: [Link]
-
Pandey, A., et al. (2017). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Scientific Research in Science and Technology, 3(8), 834-841. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
Groleau, M.-E., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Scientific Reports, 9, 13456. Available at: [Link]
-
Sohal, H. S., et al. (2014). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. American Journal of Chemistry, 4(1), 29-34. Available at: [Link]
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Current Organic Chemistry, 22(24), 2378-2395. Available at: [Link]
-
Grokipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
Jeedimalla, N., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 57. Available at: [Link]
-
Zhang, W., et al. (2020). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education, 97(4), 1102-1107. Available at: [Link]
-
Groleau, M.-E., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. ResearchGate. Available at: [Link]
-
Knoevenagel Condensation. (n.d.). Name-Reaction.com. Available at: [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Available at: [Link]
-
Phillips, J. C. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1429. Available at: [Link]
-
Gunturu, R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. Available at: [Link]
-
Krauze, A., et al. (2001). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 6(10), 815-822. Available at: [Link]
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- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 17. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
preventing decomposition of 2-Bromo-3-oxobutanal during purification
Welcome to the technical support guide for 2-Bromo-3-oxobutanal. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of this highly reactive intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and purity of your compound.
Introduction
2-Bromo-3-oxobutanal is a valuable, yet challenging, building block in organic synthesis due to its bifunctional nature, containing both an aldehyde and an α-haloketone moiety.[1][2] This structure makes it highly susceptible to decomposition under various conditions. This guide provides practical, experience-based solutions to common problems encountered during its purification, ensuring you can confidently and successfully handle this versatile reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-Bromo-3-oxobutanal, providing explanations for the underlying causes and actionable solutions.
Q1: My freshly purified 2-Bromo-3-oxobutanal is discolored (yellow to brown). What is causing this, and how can I prevent it?
A1: Discoloration is a primary indicator of decomposition. The high reactivity of the α-bromoketone and aldehyde functional groups makes the molecule prone to degradation.[3]
Potential Causes:
-
Trace Acidity or Basicity: Both acidic and basic conditions can catalyze decomposition pathways. Residual acid from the bromination step (e.g., HBr) or basic conditions from a work-up can promote side reactions. α-Haloketones are known to be sensitive to bases, which can lead to enolate formation and subsequent side reactions.[4]
-
Elevated Temperatures: 2-Bromo-3-oxobutanal is thermally labile. Excessive heat during solvent removal or purification can accelerate decomposition.
-
Presence of Nucleophiles: The electrophilic nature of both the carbonyl carbons and the carbon bearing the bromine makes the molecule susceptible to attack by nucleophiles.[3] Water, alcohols (if used as solvents), or amine-based impurities can react with the compound.
-
Light and Air Exposure: Like many reactive organic compounds, prolonged exposure to light and air can initiate radical-based decomposition pathways.
Solutions & Preventative Measures:
-
Neutralize Carefully: During the work-up, ensure that any acidic byproducts are neutralized. A wash with a cold, dilute sodium bicarbonate solution is often effective. However, avoid excess base and ensure it is thoroughly removed by subsequent washes with cold brine.
-
Low-Temperature Purification:
-
Distillation: If distillation is the chosen method, it must be performed under high vacuum and at the lowest possible temperature to minimize thermal stress.
-
Chromatography: Perform flash column chromatography in a cold room or with a jacketed column to maintain a low temperature.
-
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize contact with oxygen and moisture.
-
Solvent Choice: Use dry, aprotic solvents for purification and handling.
Q2: I'm observing multiple spots on my TLC plate after purification, even though the initial reaction seemed clean. What are these impurities?
A2: The appearance of new spots on a TLC plate post-purification often points to decomposition during the purification process itself or the presence of non-obvious byproducts from the synthesis.
Common Impurities:
-
Unreacted Starting Material: Such as 3-oxobutanal or its enol form.[2]
-
Over-brominated Products: Dibrominated or other poly-brominated species can form if the reaction conditions are not carefully controlled.
-
Hydrolysis Product: Reaction with residual water can lead to the formation of 2-hydroxy-3-oxobutanal.
-
Self-Condensation Products: The presence of both an enolizable ketone and an aldehyde creates the potential for aldol-type condensation reactions, especially if trace acid or base is present.
Troubleshooting Steps:
-
Re-evaluate Synthesis Conditions: Ensure precise control over stoichiometry and temperature during the bromination reaction to minimize the formation of byproducts.[5][6]
-
Analytical Characterization: Use techniques like GC-MS or LC-MS to identify the molecular weights of the impurities, which can provide clues to their structures.[7] ¹H and ¹³C NMR can also help identify structural isomers or degradation products.
-
Optimize Purification Method:
-
If using column chromatography, consider using a less-activated silica gel or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent to prevent on-column degradation.
-
A rapid purification technique like a short-path distillation under high vacuum might be preferable to prolonged exposure on a chromatography column.
-
Q3: My yield is significantly lower after purification than expected. Where am I losing my product?
A3: Low recovery is a common issue when purifying reactive compounds. The loss can be due to both physical handling and chemical degradation.
Potential Causes for Low Yield:
-
Decomposition on Silica Gel: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds like α-haloketones.
-
Volatility: 2-Bromo-3-oxobutanal is a relatively small molecule and may be volatile, leading to loss during solvent removal under high vacuum, especially if heated.
-
Incomplete Extraction: The polarity of the compound might lead to it remaining partially in the aqueous layer during work-up.
-
Adhesion to Glassware: Reactive aldehydes can sometimes adhere to glass surfaces.
Strategies for Yield Improvement:
-
Passivation of Silica Gel: Before use, wash the silica gel with a solvent system containing a small percentage of a non-nucleophilic organic base (e.g., triethylamine) and then with the pure eluent to neutralize active sites.
-
Azeotropic Removal of Solvents: If possible, use a co-solvent that forms a low-boiling azeotrope to facilitate solvent removal at lower temperatures.
-
Thorough Extraction: Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer to ensure it is in a range that minimizes the solubility of your product.
-
Careful Evaporation: Remove the solvent under reduced pressure without heating, or with minimal warming. Use a cold trap to prevent loss to the vacuum pump.
Frequently Asked Questions (FAQs)
What is the best method for purifying 2-Bromo-3-oxobutanal?
There is no single "best" method, as the optimal choice depends on the scale of the reaction and the nature of the impurities.
| Purification Method | Advantages | Disadvantages | Best For |
| Flash Column Chromatography | Good for removing polar and non-polar impurities. | Potential for on-column decomposition. Can be time-consuming. | Small to medium scale with a variety of impurities. |
| Distillation Under Reduced Pressure | Fast and effective for removing non-volatile impurities. | Risk of thermal decomposition. | Larger scales where the primary impurities are non-volatile. |
| Recrystallization | Can provide very pure material. | Finding a suitable solvent can be difficult; risk of "oiling out".[8] | Cases where a solid product can be obtained and a suitable solvent system is identified. |
What are the ideal storage conditions for purified 2-Bromo-3-oxobutanal?
To maximize shelf-life, proper storage is critical.
-
Temperature: Store in a freezer at or below -20°C.[9]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Container: Use a tightly sealed amber glass vial to protect from light and moisture.
-
Purity: Ensure the compound is as pure as possible before storage, as impurities can often accelerate decomposition.
How can I monitor the stability of my purified compound?
Regularly check the purity of your stored 2-Bromo-3-oxobutanal.
-
Visual Inspection: Any change from a colorless or pale-yellow liquid to a darker color is a sign of degradation.[1]
-
TLC Analysis: Periodically run a TLC to check for the appearance of new spots.
-
NMR Spectroscopy: For quantitative assessment, ¹H NMR is an excellent tool to detect and quantify the formation of degradation products over time.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying 2-Bromo-3-oxobutanal on a silica gel column.
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., hexane or pentane).
-
Column Packing: Pack the column with the silica gel slurry.
-
Equilibration: Equilibrate the column by running several column volumes of the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) through the silica.
-
Sample Loading: Dissolve the crude 2-Bromo-3-oxobutanal in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. Monitor the fractions by TLC.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure without heating.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for larger quantities and when impurities are significantly less volatile than the product.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Crude Material Transfer: Transfer the crude 2-Bromo-3-oxobutanal to the distillation flask. Adding a few boiling chips is advisable.
-
Vacuum Application: Slowly apply a high vacuum to the system.
-
Heating: Gently heat the distillation flask using a water or oil bath.
-
Distillate Collection: Collect the fraction that distills at the expected boiling point and pressure. The receiving flask should be cooled in an ice bath to ensure efficient condensation.
-
Storage: Immediately transfer the purified product to a pre-weighed, dry, amber vial and store it under inert gas in a freezer.
Visualizing Decomposition and Purification
Decomposition Pathways
The following diagram illustrates potential decomposition pathways for 2-Bromo-3-oxobutanal under acidic or basic conditions.
Caption: Potential decomposition pathways of 2-Bromo-3-oxobutanal.
Purification Workflow
This diagram outlines the decision-making process for choosing a purification method.
Caption: Decision workflow for purification of 2-Bromo-3-oxobutanal.
References
Sources
- 1. CAS 87005-15-0: Butanal, 2-bromo-3-oxo- | CymitQuimica [cymitquimica.com]
- 2. 2-Bromo-3-oxobutanal | 87005-15-0 | Benchchem [benchchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ethyl 2-bromo-3-oxobutanoate | 609-13-2 [sigmaaldrich.com]
Technical Support Center: Managing the Lachrymatory Properties of α-Bromo Ketones
Welcome to the technical support center for the safe and effective management of α-bromo ketones. As a class of highly valuable reagents in synthetic chemistry and covalent drug design, α-bromo ketones are prized for their reactivity.[1] However, this same reactivity makes them potent lachrymators (tear-producing agents) and irritants.[2] This guide provides in-depth, field-proven insights to help you mitigate these properties, troubleshoot common issues, and ensure a safe and productive laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is the molecular mechanism that makes α-bromo ketones such potent eye irritants?
A1: The lachrymatory effect of α-bromo ketones is not a random irritant property; it is a specific, well-defined biochemical interaction. The core of this activity lies in their structure as potent electrophiles.[3] The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly susceptible to nucleophilic attack.[1][4]
This electrophilicity drives the covalent modification of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on sensory nerves in the cornea.[3] The α-bromo ketone acts as an alkylating agent, forming a covalent bond with nucleophilic cysteine residues on the TRPA1 protein. This irreversible modification forces the ion channel to open, leading to an influx of cations like Ca²⁺ and Na⁺.[3] The resulting neuronal depolarization sends a signal along the trigeminal nerve to the brain, which is perceived as sharp pain and irritation, triggering a powerful lachrymatory reflex.[3]
Caption: Mechanism of TRPA1 channel activation by an α-bromo ketone.
Q2: Are all α-bromo ketones equally lachrymatory?
A2: No, the potency varies based on the molecule's structure. The key determinant is the reactivity of the α-carbon, which is influenced by two main factors:
-
The Halogen: The lachrymatory strength generally follows the trend of leaving group ability: I > Br > Cl >> F.[3]
-
Steric Hindrance: Bulky groups near the α-carbon can shield it from nucleophilic attack by the TRPA1 channel's cysteine residues, thereby reducing the compound's irritant potency.[3]
Q3: What are the minimum Personal Protective Equipment (PPE) requirements for handling α-bromo ketones?
A3: Due to their potent lachrymatory and skin-irritating properties, stringent PPE is mandatory.[2] Never handle these compounds on an open bench.
| PPE Level | Equipment | When to Use |
| Standard Handling | Chemical splash goggles, face shield, lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene). | Always , for any quantity, inside a certified chemical fume hood.[2][5] |
| Elevated Risk | Above, plus a disposable chemical-resistant apron and double-gloving. | When handling larger quantities (>5g) or during procedures with a higher risk of splashing. |
| Emergency/Spill | Level B or C protection: Hooded chemical-resistant suit, outer boots, and a full-face respirator or SCBA.[6] | For cleaning up significant spills or in situations with high vapor concentrations.[7] |
Always consult the specific Safety Data Sheet (SDS) for the compound you are using, as hazards can vary.
Q4: How should I properly store α-bromo ketones to ensure stability and minimize risk?
A4: Proper storage is crucial for both safety and experimental integrity. α-Bromo ketones can decompose, often releasing corrosive hydrogen bromide (HBr) gas.[2] To maximize shelf life, they should be stored in a cool, dark, and dry environment , preferably in a refrigerator or freezer under an inert atmosphere (e.g., nitrogen or argon).[2] Containers must be tightly sealed to prevent exposure to moisture, which can cause hydrolysis.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: A sharp, acrid odor is detected from the reagent bottle or reaction, causing immediate eye irritation.
-
Probable Cause: This strongly indicates decomposition of the α-bromo ketone and the release of HBr gas.[2] This is often triggered by exposure to moisture, heat, light, or trace basic/acidic impurities. The compound itself may appear discolored (yellow to dark brown).[2]
-
Immediate Action:
-
Do not inhale the vapors. Ensure the container remains within the fume hood.
-
If irritation occurs, move away from the source to fresh air.
-
Re-evaluate your storage conditions. The reagent may need to be discarded if significant decomposition is visible.
-
-
Preventative Strategy: Always store α-bromo ketones under the recommended inert and anhydrous conditions.[2] For reactions, use anhydrous solvents and perform them under an inert atmosphere to prevent moisture-induced degradation.
Issue 2: My product, an α-bromo ketone, decomposes during aqueous workup or purification on silica gel.
-
Probable Cause: The compound is sensitive to hydrolysis or elimination. Basic conditions, such as a sodium bicarbonate wash, can catalyze dehydrobromination to form an α,β-unsaturated ketone.[2][8] Similarly, the slightly acidic nature of standard silica gel can promote decomposition.
-
Troubleshooting & Optimization:
-
Workup: During aqueous extraction, use cold, neutral water or brine for washing and work quickly. Avoid basic solutions unless your compound is known to be stable.[2]
-
Purification: If chromatography is necessary, consider using a less acidic support like deactivated (neutral) silica or alumina. Alternatively, purify the product via recrystallization if it is a solid.[9]
-
Issue 3: I experienced skin or eye irritation despite wearing standard PPE.
-
Probable Cause: This signifies an exposure event, which could result from several factors:
-
Improper Glove Removal: Contaminating hands while removing gloves.
-
Fume Hood Inefficiency: High sash height or poor airflow can allow vapors to escape.
-
Contaminated Surfaces: Touching lab equipment or surfaces that have been inadvertently contaminated.
-
PPE Permeation: Using the wrong type of glove or using a single pair for an extended period, allowing the chemical to permeate.
-
-
Immediate Action & Resolution:
-
Follow the first-aid protocols outlined below immediately.
-
Report the incident to your laboratory supervisor or safety officer.
-
Conduct a thorough review of handling procedures. Use a fluorescent tracer (if applicable and safe) to visualize contamination spread and identify weaknesses in the experimental workflow.
-
Verify fume hood certification and airflow.
-
Caption: Recommended workflow for managing a small α-bromo ketone spill.
Key Experimental Protocols
Protocol 1: First-Aid for Accidental Exposure
Immediate and correct first aid is critical. The delay in symptom onset for some bromine compounds can be misleading.[10]
| Exposure Route | First-Aid Procedure |
| Inhalation | 1. Immediately move the individual to fresh air.[7] 2. If breathing is difficult, administer oxygen.[11] 3. Seek immediate medical attention.[11] |
| Skin Contact | 1. Immediately flush skin with copious amounts of soap and water for at least 15 minutes.[12][13] 2. Remove all contaminated clothing and shoes while flushing.[7] 3. Seek medical attention if irritation, pain, or blistering develops.[14] |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[15] 2. Remove contact lenses if present and easy to do.[12] 3. Seek immediate medical attention without delay. [7][11] |
| Ingestion | 1. Rinse mouth thoroughly with water. Do NOT induce vomiting.[7] 2. Give one or two glasses of water to drink.[7] 3. Seek immediate medical attention.[12] |
Protocol 2: Decontamination of Spills and Glassware
Neutralization is key to rendering α-bromo ketones non-lachrymatory. The principle is to react the electrophilic α-carbon with a mild nucleophile.
A. Small Spill Decontamination (inside a chemical fume hood)
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a face shield, and a lab apron.[5]
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[16] Do not use paper towels, as they can react.
-
Neutralization: Slowly and carefully pour a 5-10% aqueous solution of sodium bicarbonate or sodium bisulfite over the absorbent material.[16] The nucleophilic bicarbonate/bisulfite will react with the α-bromo ketone. Be prepared for potential gas evolution.
-
Reaction Time: Allow the mixture to sit for at least 1 hour to ensure complete neutralization.
-
Collection: Carefully scoop the neutralized mixture into a clearly labeled hazardous waste container.
-
Final Cleaning: Wipe the spill area with the neutralization solution, followed by a thorough wash with soap and water.[16]
B. Glassware Decontamination
-
Initial Rinse: In a fume hood, rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the residue.[17] Collect this rinse as hazardous waste.
-
Neutralization Bath: Submerge the rinsed glassware in a dedicated bath containing a 5% solution of sodium bicarbonate or a dilute solution of methanolic ammonia.[17] Allow it to soak for several hours (or overnight for heavily contaminated items).
-
Final Wash: After soaking, remove the glassware and wash it thoroughly with soap and water as you would with standard laboratory glassware.
By understanding the chemical principles behind the lachrymatory properties of α-bromo ketones and adhering to these rigorous handling and decontamination protocols, researchers can safely harness their synthetic utility.
References
- The Alpha-Bromo Ketone Moiety in 2-Bromo-1-(2,5-dihydroxyphenyl)
- An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones. (n.d.). Benchchem.
- Managing thermal instability of alpha-bromo ketones. (n.d.). Benchchem.
-
α-BROMOBENZALACETONE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Application Notes and Protocols: Bromoacetyl Chloride in the Preparation of Alpha-Halo Ketones. (n.d.). Benchchem.
- Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. (n.d.). University of California, Santa Barbara.
- SAFETY DATA SHEET: 1-Bromo-2-butanone. (2010, April 1). Acros Organics.
-
ICSC 1074 - BROMOACETONE. (n.d.). INCHEM. Retrieved from [Link]
- Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts.
- Alpha Halogenation of Aldehydes and Ketones. (2025, August 15). Fiveable.
- SAFETY DATA SHEET: alpha-Bromo-gamma-butyrolactone. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET: Ethyl 2-bromo-2-methylpropion
-
α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Bromine: incident management. (2022, May 15). GOV.UK.
- In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery. (n.d.). Benchchem.
- Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method. (n.d.).
- 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts.
- 22.3: Alpha Halogenation of Aldehydes and Ketones. (2025, March 9). Chemistry LibreTexts.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY.
- α-Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkenes and Alkynes. (2024, June 25).
- What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long? (2025, November 14). Dr.Oracle.
- SAFETY DATA SHEET: 2-Bromo-1-indanone. (2025, September 22). Thermo Fisher Scientific.
- Ketone halogen
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Alpha Bromination of Carboxylic Acids. (2025, August 15). Fiveable.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Reactions at alpha carbon Part 3 - Alpha halogenation in Aldehydes and Ketones. (2023, February 24). YouTube.
- Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. (n.d.). Royal Society of Chemistry.
- mechanism of alpha-halogenation of ketones. (2019, January 9). YouTube.
- Neutralis
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Technical Support Center: Monitoring Reactions with 2-Bromo-3-oxobutanal using TLC
Welcome to the technical support guide for monitoring reactions involving 2-Bromo-3-oxobutanal using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during TLC analysis in a direct question-and-answer format.
Question: My spots are streaking vertically up the plate. What's causing this and how can I fix it?
Answer:
Streaking is a common issue that obscures results by making it difficult to calculate an accurate Retention Factor (Rf) value. The primary causes are sample overloading and improper solvent polarity.[1][2][3][4][5]
-
Causality: 2-Bromo-3-oxobutanal is a polar molecule due to its ketone and aldehyde functional groups. When you apply too much sample to the TLC plate, you saturate the stationary phase (silica gel).[2][5] The mobile phase cannot effectively dissolve and move the entire spot, leading to a continuous "streak" as the solvent front ascends.[6] Similarly, if your sample solvent is too polar relative to your mobile phase, it can cause the initial spot to spread out and streak.
-
Solutions:
-
Dilute Your Sample: The most effective solution is to dilute the aliquot taken from your reaction mixture. A good starting point is a 1% concentration in a volatile solvent like ethyl acetate or dichloromethane.[7] You can perform a serial dilution to find the optimal concentration where spots are sharp and distinct.[5][6]
-
Optimize Mobile Phase: If dilution doesn't solve the issue, your mobile phase may not be polar enough. For a polar compound like 2-Bromo-3-oxobutanal, a common mobile phase is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[8] Try increasing the proportion of ethyl acetate (e.g., from 20% to 30%) to increase the eluting power of the mobile phase.
-
Consider Acidity: Silica gel is slightly acidic.[9] Since α-haloketones can be sensitive to acid, this can sometimes contribute to decomposition on the plate, appearing as a streak.[9] If you suspect this, adding a very small amount (e.g., 0.1-1%) of triethylamine to your mobile phase can help neutralize the silica and improve spot shape.[10]
-
Question: All my spots are stuck on the baseline (Rf ≈ 0). What should I do?
Answer:
This indicates that your compounds have a very strong affinity for the stationary phase and are not being carried up the plate by the mobile phase.[11][12] This is a sign that your mobile phase is not polar enough for the compounds being analyzed.
-
Causality: The polar silanol groups on the silica gel are interacting very strongly with the polar functional groups of your analyte.[6] The non-polar mobile phase does not have sufficient strength to displace the analyte and move it up the plate.
-
Solutions:
-
Increase Mobile Phase Polarity: You need to increase the eluting strength of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[13] If that is insufficient, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.[8]
-
Systematic Approach: A good practice is to start with a non-polar system and incrementally add a more polar solvent until the desired separation is achieved, aiming for an Rf value of your product between 0.2 and 0.6.[6][14]
-
Question: All my spots ran to the top with the solvent front (Rf ≈ 1). How do I get better separation?
Answer:
This is the opposite problem of spots remaining at the baseline. It means your mobile phase is too polar, and all components of your mixture are moving up the plate with little to no interaction with the stationary phase.[6][15]
-
Causality: The mobile phase is so polar that it readily displaces all compounds from the silica gel. This results in all components traveling with the solvent front, leading to no separation.
-
Solutions:
-
Decrease Mobile Phase Polarity: You need to reduce the eluting strength of your solvent. If using a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.[15] This will increase the interaction of your compounds with the silica gel, slowing their movement and allowing for separation based on polarity differences.
-
Question: I've run my TLC, but I can't see any spots. What went wrong?
Answer:
This can be a frustrating issue, but it's usually solvable. The causes range from insufficient sample concentration to using an inappropriate visualization method.
-
Causality: Either there is not enough compound on the plate to be detected, or the method used to see the spots is not effective for the functional groups present.
-
Solutions:
-
Check Concentration: The sample may be too dilute.[3][10] Try re-spotting the TLC plate several times in the same location, allowing the solvent to fully evaporate between applications. This will concentrate the sample on the baseline.[3][10]
-
Use a UV Lamp: Many organic molecules, especially those with conjugation or aromatic rings, are UV-active.[16] Commercial TLC plates often contain a fluorescent indicator that glows green under short-wave (254 nm) UV light. A UV-active compound will quench this fluorescence and appear as a dark spot.[16][17] This is the first and easiest non-destructive method to try.[17]
-
Employ a Chemical Stain: Since 2-Bromo-3-oxobutanal contains both an aldehyde and a ketone, it is highly reactive to specific stains.
-
2,4-Dinitrophenylhydrazine (DNP) Stain: This is an excellent and highly selective stain for aldehydes and ketones, which will appear as yellow to orange spots.[18][19][20][21][22][23]
-
Potassium Permanganate (KMnO4) Stain: This is a general-purpose oxidizing stain that reacts with many functional groups, including aldehydes and any potential alkene byproducts. It will show up as yellow-brown spots on a purple background.[17][21][22][24]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I properly set up and run a TLC to monitor my reaction?
A1: To effectively monitor a reaction, use a three-lane spotting system on a single TLC plate.[25]
-
Lane 1 (Reference): Spot a dilute solution of your starting material (e.g., the reactant that is not 2-Bromo-3-oxobutanal).
-
Lane 2 (Co-spot): Apply a spot of the starting material first, and then, on top of the same spot, apply a spot from your reaction mixture. This helps to confirm if the spot in the reaction mixture is indeed the starting material.[25]
-
Lane 3 (Reaction Mixture): Spot a dilute aliquot taken directly from your reaction at a specific time point.[25]
As the reaction progresses, you should observe the spot corresponding to the starting material in Lane 3 decrease in intensity, while a new spot (your product) appears.[26] The reaction is considered complete when the starting material spot is no longer visible in Lane 3.[25]
Q2: How do I calculate the Retention Factor (Rf) and why is it important?
A2: The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[11][12] It is calculated by dividing the distance the spot traveled from the baseline by the distance the solvent front traveled from the baseline.[11][27]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
This value is always between 0 and 1.[11] While not a physical constant, it is a reliable characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, temperature).[11][12] It is crucial for comparing the product spot to the starting material and for ensuring reproducibility between experiments.
Q3: What are the best general-purpose visualization stains for reactions involving 2-Bromo-3-oxobutanal?
A3: Given the functional groups in 2-Bromo-3-oxobutanal (aldehyde, ketone) and its potential reaction products, two stains are highly effective:
| Stain | Target Functional Groups | Appearance |
| 2,4-Dinitrophenylhydrazine (DNP) | Aldehydes, Ketones | Yellow to orange spots[20][21] |
| Potassium Permanganate (KMnO₄) | Oxidizable groups (aldehydes, alcohols), Alkenes, Alkynes | Yellow/brown spots on a purple background[17][21][22] |
The DNP stain is more specific, while the KMnO₄ stain is a more general-purpose choice that will visualize a wider range of organic compounds.
Q4: Can I be sure my reaction is complete just by looking at the TLC?
A4: TLC is an excellent tool for qualitatively monitoring a reaction's progress.[28][29] When the spot for the limiting reactant disappears, it is a strong indication that the reaction is complete.[25] However, TLC does not provide quantitative information about yield. It also may not show baseline impurities or compounds that do not visualize well. Therefore, while TLC is a primary method for determining reaction completion, it should always be followed by proper workup and purification, with final product characterization and purity assessment by other techniques like NMR, LC-MS, or GC-MS.
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Standard TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three small, equidistant ticks for your lanes.
-
Sample Spotting: Using a capillary tube, spot your starting material (Lane 1), co-spot (Lane 2), and reaction mixture (Lane 3) on the corresponding ticks. Keep the spots as small as possible (1-2 mm diameter).
-
Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline.[3][26] Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Development: Carefully place the TLC plate into the chamber and cover it with the lid. Allow the solvent to ascend the plate via capillary action.[8]
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[26][27]
-
Visualization: Allow the solvent to evaporate completely. View the plate under a UV lamp. Then, proceed with chemical staining as needed.
Diagram: TLC Troubleshooting Workflow
This diagram provides a logical decision tree for addressing common TLC problems.
Caption: A decision tree for troubleshooting common TLC analysis issues.
References
- Vertex AI Search. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- Oreate AI Blog. (2026, February 27).
- Chemistry Online @ UTSC. (n.d.).
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- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- RSC Publishing. (n.d.).
- Unknown. (n.d.).
- LabXchange. (2024, January 25). 4.
- Wikipedia. (n.d.).
- Unknown. (2023, November 13).
- Oreate AI Blog. (2025, December 4).
- chemlegin. (2017, April 30). Using TLC to monitor a reaction. WordPress.com.
- WSU. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
- EPFL. (n.d.).
- Unknown. (n.d.). TLC Stains.
- ChemicalDesk.Com. (2011, June 28).
- Chemistry Hall. (2020, January 2).
- Chemistry LibreTexts. (2022, April 7). 2.
- Unknown. (n.d.). TLC Stains.
- Unknown. (n.d.). TLC stains.
- Chemistry LibreTexts. (2020, April 17). 6.
- OCR A-Level Chemistry Notes. (n.d.).
- Organic Chemistry at CU Boulder. (n.d.).
- jitsi.cmu.edu. (2025, February 19).
- Bitesize Bio. (2025, June 3).
- ChemBAM. (n.d.). TLC troubleshooting.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- UTRGV Faculty Web. (n.d.). Recipes for TLC Stains.
- Chemistry LibreTexts. (2022, May 5). 2.
- Unknown. (2020, March).
- Utah Tech University. (n.d.).
- Unknown. (n.d.).
- Scribd. (n.d.). TLC Analysis of Polar vs Nonpolar Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
- YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
- Chromtech. (n.d.).
- OpenOChem Learn. (n.d.). TLC.
- NIH. (n.d.).
- Benchchem. (n.d.). A Comparative Study of α-Haloketones in Organic Synthesis.
- NIH. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
- Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides.
- Wiley. (n.d.). The Chemistry of Alpha-Haloketones, Alpha-Haloaldehydes and Alpha-Holoimines.
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- 9. m.youtube.com [m.youtube.com]
- 10. TLC | OpenOChem Learn [learn.openochem.org]
- 11. Unlocking the Secrets of TLC: How to Calculate the RF Value - Oreate AI Blog [oreateai.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
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- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. faculty.fiu.edu [faculty.fiu.edu]
- 19. epfl.ch [epfl.ch]
- 20. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 21. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 22. depts.washington.edu [depts.washington.edu]
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- 24. TLC stains [reachdevices.com]
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- 29. How to Calculate RF Values [jitsi.cmu.edu.jm]
Validation & Comparative
alternative reagents to 2-Bromo-3-oxobutanal for furan synthesis
Advanced Strategies in Furan Synthesis: Evaluating High-Yield Alternatives to 2-Bromo-3-oxobutanal
The furan ring is a privileged heterocyclic scaffold ubiquitous in pharmaceuticals, agrochemicals, and advanced organic materials. Traditionally, the de novo construction of substituted furans relies heavily on the Feist-Bénary synthesis, which utilizes α-halo ketones—most notably 2-bromo-3-oxobutanal—reacting with β-dicarbonyl compounds.
While historically significant, relying on 2-bromo-3-oxobutanal presents several operational and chemical bottlenecks. The reagent is highly reactive, prone to rapid degradation, lachrymatory, and generates stoichiometric halogenated waste. Furthermore, classical Feist-Bénary conditions often struggle to yield complex, tetrasubstituted furan architectures without competitive side reactions. For researchers and drug development professionals optimizing synthetic routes, transitioning to modern, halogen-free, or highly modular alternatives is critical for scalability and atom economy.
Mechanistic Context: Moving Beyond α-Halo Ketones
In the classical1 [1], 2-bromo-3-oxobutanal acts as a bifunctional electrophile. The base-catalyzed process initiates via an aldol addition of the β-dicarbonyl enolate to the carbonyl group, followed by an intramolecular substitution (halide displacement) to close the ring. The reliance on halogen leaving groups inherently limits the substitution patterns achievable and complicates downstream purification.
Modern synthetic paradigms offer superior alternatives that bypass these limitations:
-
1,4-Dicarbonyl Compounds (The Paal-Knorr Approach): Replacing the α-halo ketone with a 1,4-dicarbonyl compound fundamentally shifts the mechanism from substitution to an acid-catalyzed double dehydration. This2 [2] eliminates halogenated waste entirely and often proceeds with near-quantitative yields, making it highly suitable for industrial scale-up.
-
α-Hydroxy Ketones & Cyano Compounds: A highly efficient, metal-free alternative utilizes α-hydroxy ketones (like benzoin) reacting with cyano compounds (e.g., malononitrile) under mild basic conditions. This route is exceptionally powerful for generating 3 [3] with amino and cyano functional handles, which are nearly impossible to access efficiently via 2-bromo-3-oxobutanal.
-
3-Chloro-3-phenyldiazirines (Formal [4+1] Cycloaddition): For highly congested architectures, reacting diazirines with α,β-alkenyl ketones under Lewis acid catalysis provides a 4 [4]. This completely bypasses the instability of traditional α-halo ketones while avoiding toxic stoichiometric oxidants.
Mechanistic pathways comparing traditional α-halo ketone routes to modern furan synthesis alternatives.
Quantitative Data Comparison
The following table summarizes the performance metrics of 2-bromo-3-oxobutanal against its primary synthetic alternatives, based on benchmark reactions in drug discovery workflows.
| Reagent Class | Representative Reagent | Reaction Type | Typical Yields | Key Advantages | Primary Limitations |
| α-Halo Ketones | 2-Bromo-3-oxobutanal | Feist-Bénary | 60–85% | Readily available, well-established classical methodology. | Lachrymatory, unstable, generates halogenated waste, limited substitution scope. |
| 1,4-Dicarbonyls | 2,5-Hexanedione | Paal-Knorr | 80–95% | Highly robust, scalable, zero halogenated waste. | Pre-synthesis of complex, unsymmetrical 1,4-dicarbonyls can be challenging. |
| α-Hydroxy Ketones | Benzoin | Base-Catalyzed Condensation | 85–94% | Direct access to tetrasubstituted furans, metal-free, mild conditions. | Requires specific cyano compounds (e.g., malononitrile) for cyclization. |
| Diazirines | 3-Chloro-3-phenyldiazirine | Formal [4+1] Cycloaddition | 60–98% | Avoids toxic oxidants, excellent for highly congested fused rings. | Requires Lewis acid (e.g., BF3·Et2O) and specialized diazirine precursors. |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and reliability, the following protocols have been designed as self-validating systems, incorporating specific causality for reagent selection and visual/analytical checkpoints for the researcher.
Protocol A: Metal-Free Synthesis of Tetrasubstituted Furans (α-Hydroxy Ketone Route)
Objective: Synthesize 2-amino-4,5-diphenylfuran-3-carbonitrile from benzoin and malononitrile, bypassing the need for halogenated precursors.
Causality & Reagent Selection:
-
Cesium Fluoride (CsF): Chosen over stronger bases (like NaOH) because the fluoride ion acts as a mild, highly effective hydrogen-bond acceptor. It deprotonates malononitrile efficiently without triggering unwanted aldol self-condensation of the ketone.
-
Anhydrous Ethanol: Provides a protic environment that stabilizes the anionic intermediates during the cyclization phase while maintaining an optimal boiling point for the required reflux.
Step-by-Step Procedure:
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoin (0.3 mmol) and malononitrile (0.6 mmol) in anhydrous ethanol (5 mL). Causality: A 1:2 molar ratio ensures complete consumption of the α-hydroxy ketone, driving the equilibrium forward.
-
Base Addition: Add CsF (0.9 mmol) to the solution in one portion. Purge the flask with N₂ gas for 5 minutes, then attach a reflux condenser. Causality: The N₂ atmosphere prevents oxidative cleavage of the α-hydroxy ketone.
-
Cyclization: Heat the mixture to 80 °C and reflux for 4 hours.
-
Self-Validation Checkpoint: As the reaction progresses, the clear solution will transition into a white or pale-yellow slurry. This visual cue indicates the precipitation of the highly conjugated, rigid furan product. Confirm completion via TLC (Hexanes/EtOAc 3:1); the UV-active benzoin spot (Rf ~0.4) should completely disappear, replaced by a new, intensely UV-active product spot (Rf ~0.6).
-
-
Work-up: Cool to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the base, then extract with CH₂Cl₂ (3 × 5 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Advanced Paal-Knorr Cyclization (1,4-Dicarbonyl Route)
Objective: Synthesize 2,5-dimethylfuran from 2,5-hexanedione.
Causality & Reagent Selection:
-
p-Toluenesulfonic acid (p-TsOH): A strong, organic-soluble Brønsted acid that efficiently protonates the carbonyl oxygen, increasing its electrophilicity to facilitate intramolecular nucleophilic attack by the enol tautomer.
-
Toluene: Acts as an excellent solvent for the azeotropic removal of water, which drives the dehydration equilibrium to completion.
Step-by-Step Procedure:
-
Setup: Charge a 100 mL round-bottom flask with 2,5-hexanedione (10 mmol), p-TsOH (0.5 mmol, 5 mol%), and toluene (40 mL).
-
Dehydration: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).
-
Self-Validation Checkpoint: Water droplets will begin to collect in the Dean-Stark trap. The reaction is complete when exactly 1 equivalent of water (approx. 0.18 mL) has been collected, providing a direct, quantifiable validation of the dehydration progress.
-
-
Work-up: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid catalyst. Causality: Neutralization is critical to prevent acid-catalyzed degradation or polymerization of the electron-rich furan product during concentration.
-
Isolation: Dry over MgSO₄, filter, and carefully concentrate under reduced pressure (Note: 2,5-dimethylfuran is highly volatile).
References
-
MDPI. "Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters." Molecules. [Link]
-
MDPI. "Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds." Molecules.[Link]
-
National Institutes of Health (NIH). "A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones." PMC.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds [mdpi.com]
- 4. A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2-Bromo-3-oxobutanal Isomers: A Technical Guide
Executive Summary & Chemical Context
In the realm of drug development and heterocyclic synthesis, 2-bromo-3-oxobutanal (also known as 2-bromoacetoacetaldehyde) serves as a highly versatile, bifunctional building block. It is a critical precursor in the regioselective synthesis of imidazoles, oxazoles, and thiazoles—scaffolds frequently found in active pharmaceutical ingredients (APIs), such as bithiazole correctors used in Cystic Fibrosis therapies [2].
However, handling and analyzing this compound presents a unique analytical challenge: it exists as a dynamic mixture of tautomeric isomers. Understanding the spectroscopic signatures of these isomers is not just an academic exercise; it is a critical quality control step. Misidentifying the dominant tautomer can lead to incorrect mechanistic assumptions during downstream cyclization reactions. This guide objectively compares the structural and spectroscopic profiles of 2-bromo-3-oxobutanal isomers and provides field-proven, self-validating protocols for their isolation and characterization.
Structural Isomers & Tautomeric Causality
Unlike simple ketones, α -bromo- β -dicarbonyl compounds exhibit extreme keto-enol tautomerism. For 2-bromo-3-oxobutanal, the equilibrium involves three primary states:
-
The Keto Form: 2-bromo-3-oxobutanal.
-
Enol Form A (Aldehyde Enolization): 2-bromo-3-oxobut-1-en-1-ol.
-
Enol Form B (Ketone Enolization): 2-bromo-3-hydroxybut-2-enal.
The Causality Behind Isomer Preference
In solution, the equilibrium heavily favors the enol forms, specifically Enol Form A . As an application scientist, I attribute this to three compounding thermodynamic drivers:
-
Electronic Inductive Effects: The highly electronegative bromine atom at the α -position drastically increases the acidity of the α -proton, lowering the activation energy for enolization.
-
Steric Relief: The sp3 hybridized α -carbon in the keto form forces the bulky bromine atom into steric clash with the adjacent carbonyl oxygens. Enolization rehybridizes this carbon to sp2 , enforcing a planar geometry that relieves this steric strain.
-
Intramolecular Hydrogen Bonding: The enol forms establish a highly stable, pseudo-six-membered ring via intramolecular hydrogen bonding. Enol Form A is typically dominant because the ketone carbonyl oxygen is a superior hydrogen-bond acceptor compared to the aldehyde oxygen.
Caption: Tautomeric equilibrium pathways of 2-bromo-3-oxobutanal isomers.
Spectroscopic Performance: NMR Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for distinguishing these isomers because the tautomerization rate is slow enough on the NMR timescale to observe distinct signals for each form.
When comparing the isomers, the chemical shifts of the α -carbon/proton and the enolic proton act as definitive diagnostic markers. Below is a structured comparison of the expected quantitative NMR data.
Table 1: Comparative 1 H and 13 C NMR Spectroscopic Data
| Nucleus / Feature | Keto Form | Enol Form A (Major) | Enol Form B (Minor) | Diagnostic Causality |
| 1 H NMR ( δ , ppm) | ||||
| Aldehyde / Vinylic H | ~9.50 (s, 1H, CHO) | ~8.10 (s, 1H, =CH-OH) | ~9.20 (s, 1H, CHO) | Shielding due to sp2 conversion in Enol A. |
| α -Methine H | ~4.80 (s, 1H, CHBr) | Absent | Absent | Loss of proton confirms enolization. |
| Methyl (CH 3 ) | ~2.35 (s, 3H) | ~2.45 (s, 3H) | ~2.15 (s, 3H) | Proximity to C=O vs C-OH alters deshielding. |
| Enol OH | Absent | ~14.2 (br s, 1H) | ~13.8 (br s, 1H) | Extreme downfield shift proves strong H-bonding. |
| 13 C NMR ( δ , ppm) | ||||
| Aldehyde / Vinylic C | ~192.0 (C=O) | ~165.0 (=CH-OH) | ~188.0 (C=O) | C=O to C-OH transition causes upfield shift. |
| Ketone C | ~200.0 (C=O) | ~195.0 (C=O) | ~175.0 (=C-OH) | Conjugation in enol forms shields the carbonyl. |
| α -Carbon (C-Br) | ~55.0 ( sp3 ) | ~105.0 ( sp2 ) | ~100.0 ( sp2 ) | Massive downfield shift confirms sp3→sp2 . |
Note: Data acquired in non-polar solvents (e.g., CDCl 3 ) will show a higher ratio of enol forms compared to polar aprotic solvents (e.g., DMSO- d6 ), which disrupt intramolecular hydrogen bonding.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the synthesis and subsequent spectroscopic analysis must be tightly controlled. The following protocols are designed as a self-validating system : the synthetic conditions prevent thermal degradation, while the 2D NMR steps mathematically prove the structural assignment [1].
Caption: Step-by-step experimental workflow for the synthesis and NMR validation of tautomers.
Protocol A: Synthesis and Isolation of 2-Bromo-3-oxobutanal
Adapted from the optimized Lipinski methodology to maximize enol preservation [1].
-
Precursor Activation: Dissolve 3-oxobutanal dimethyl acetal (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: DCM provides a non-nucleophilic environment that stabilizes the bromonium intermediate without participating in side reactions.
-
-
Bromination: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise while maintaining the reaction vessel strictly at 0 °C.
-
Causality: Temperature control suppresses polybromination and α -cleavage side reactions, ensuring high isomeric purity.
-
-
Controlled Hydrolysis: Introduce cold 10% aqueous HCl dropwise. Stir for 2 hours at 5 °C.
-
Causality: The acidic environment hydrolyzes the acetal to the aldehyde. Keeping the temperature low prevents the thermal degradation of the highly reactive α -bromo dicarbonyl system.
-
-
Extraction & Storage: Extract the aqueous layer with cold DCM. Dry over anhydrous MgSO 4 , filter, and concentrate under reduced pressure (water bath < 20 °C). Store the resulting pale-yellow oil at -20 °C immediately to arrest tautomeric shifting.
Protocol B: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of freshly synthesized 2-bromo-3-oxobutanal in 0.6 mL of CDCl 3 . Add 1 μ L of tetramethylsilane (TMS) as an internal standard.
-
1D Acquisition: Acquire a 1 H NMR spectrum (400 MHz or higher) using a standard 30-degree pulse program with a relaxation delay (D1) of at least 5 seconds.
-
Causality: A long D1 ensures complete longitudinal relaxation of the enol OH and aldehyde protons, allowing for accurate integration and precise quantification of the Keto:Enol ratio.
-
-
2D HMBC Validation: Run a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Causality: This is the self-validating step. The HMBC will reveal cross-peaks between the highly deshielded enol proton (~14.2 ppm) and the adjacent sp2 carbons. If the cross-peak correlates to the C3 carbon (~195 ppm), it definitively proves that Enol Form A is the dominant species, validating the structural assignment without relying on theoretical assumptions.
-
Conclusion
For drug development professionals utilizing 2-bromo-3-oxobutanal in heterocyclic API synthesis, recognizing its tautomeric nature is non-negotiable. The compound does not exist as a static keto structure; rather, driven by electronic induction and intramolecular hydrogen bonding, it predominantly adopts the Enol Form A (2-bromo-3-oxobut-1-en-1-ol) in non-polar environments. By employing the self-validating NMR protocols outlined above, researchers can accurately quantify these isomers, ensuring high reproducibility and mechanistic accuracy in downstream pharmaceutical development.
References
-
Title: An improved preparation and use of 2-bromoacetoacetaldehyde in a new synthesis of 2-substituted-4-acetylimidazoles Source: The Journal of Organic Chemistry (1984, 49, 3, 566–570) URL: [Link]
-
Title: Potent s-cis-Locked Bithiazole Correctors of ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator Cellular Processing for Cystic Fibrosis Therapy Source: Journal of Medicinal Chemistry (2008, 51, 6044–6054) URL: [Link]
Navigating the Analytical Minefield: A Comparative Guide to Assessing the Purity of 2-Bromo-3-oxobutanal
As a Senior Application Scientist in early-stage drug development, I frequently encounter the analytical bottlenecks associated with highly reactive intermediates.1 (CAS 87005-15-0) is a prime example. Widely utilized as a bifunctional building block for synthesizing complex heterocycles like imidazoles and thiazoles, its inherent structural features—an electrophilic α-carbon flanked by both a ketone and an aldehyde—make it exceptionally versatile but analytically treacherous.
The molecule is highly susceptible to nucleophilic attack, thermal degradation, and keto-enol tautomerization. Relying on a single analytical modality to assess its purity often leads to irreproducible yields in downstream coupling steps. This guide objectively compares the two most robust methodologies for this challenge: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC-UV) , detailing the causality behind the experimental choices and providing self-validating protocols.
The Chemical Challenge: Why Standard Analysis Fails
To analyze a molecule effectively, you must first understand its failure modes. The 2 yields products that exist in a dynamic equilibrium.
-
Keto-Enol Tautomerism: The highly acidic α-proton in 2-bromo-3-oxobutanal causes the molecule to readily enolize in solution. In standard HPLC conditions (neutral pH), this presents as severe peak tailing or split peaks, rendering integration inaccurate.
-
Thermal Instability: Techniques requiring high heat, such as Gas Chromatography-Mass Spectrometry (GC-MS), induce rapid thermal dehydrobromination. GC-MS is therefore strictly excluded from this quantitative workflow.
-
Lack of Reference Standards: Because 3, isolating a 100% pure reference standard of 2-bromo-3-oxobutanal for HPLC calibration is practically impossible. It will degrade in the vial before the calibration curve is finished.
To circumvent these issues, we employ an orthogonal analytical strategy.
Orthogonal purity assessment workflow for reactive α-bromo ketones.
Comparative Analysis of Analytical Modalities
1H-qNMR: The Gold Standard for Absolute Purity
4 without requiring a reference standard of the analyte. By comparing the integral of the analyte's distinct proton signal (e.g., the aldehyde proton at ~9.5 ppm) to a highly pure, certified internal standard (like Maleic acid), we obtain a true mass-balance percentage.
Causality in Method Design: We strictly utilize anhydrous CDCl₃ as the solvent. Using protic deuterated solvents (like CD₃OD or D₂O) would induce rapid hydration or hemiacetal formation at the aldehyde carbon, destroying the quantitative integrity of the sample.
HPLC-UV: The Orthogonal Impurity Profiler
While 5, it typically overestimates purity because it relies on "Area % normalization." This assumes all impurities have the same UV response factor as the main product, which is rarely true. Furthermore, 2-bromo-3-oxobutanal can degrade on the column.
Causality in Method Design: To prevent on-column degradation and suppress enolization, the mobile phase must be highly acidic (0.1% Trifluoroacetic acid). This forces the molecule to remain fully protonated in its keto form, ensuring sharp, Gaussian peak shapes.
Self-Validating Experimental Protocols
To ensure scientific integrity, both protocols below are designed as self-validating systems . If the instrument drifts or the sample degrades during preparation, the method will inherently flag the error.
Protocol 1: 1H-qNMR Absolute Purity Determination
Self-Validation Mechanism: The use of an internal standard creates a closed mass-balance loop. Furthermore, we mandate a T1 relaxation delay check; if the delay ( D1 ) is insufficient, the integrals will not match the theoretical proton ratios, instantly flagging a flawed acquisition.
-
Sample Preparation: Accurately weigh ~15.0 mg of synthesized 2-bromo-3-oxobutanal and ~5.0 mg of Maleic Acid (Internal Standard, certified purity >99.9%) using a microbalance (accuracy to 0.01 mg).
-
Solvation: Dissolve the mixture in 0.7 mL of anhydrous CDCl₃. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters:
-
Frequency: ≥ 400 MHz
-
Pulse Angle: 90°
-
Relaxation Delay ( D1 ): 30 seconds (Ensures complete relaxation of the aldehyde proton, D1>5×T1 ).
-
Scans: 16 to 64 (until S/N ratio > 250:1).
-
-
Processing: Apply precise baseline correction. Integrate the Maleic acid singlet (~6.26 ppm, 2H) and the 2-bromo-3-oxobutanal aldehyde proton (~9.5 ppm, 1H).
-
Calculation: Compute absolute purity (% w/w) using the standard qNMR mass-ratio equation.
Protocol 2: HPLC-UV Relative Purity Assessment
Self-Validation Mechanism: The protocol requires a "Blank" and a "Spiked Precursor" injection. If the precursor (3-oxobutanal) co-elutes with the product, or if the blank shows carryover, the run is invalidated.
-
Column & Conditions: C18 reverse-phase column (4.6 x 150 mm, 3 µm). Maintain the column compartment at 20°C to minimize thermal degradation of the analyte.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in LC-MS grade Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, flow rate 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Sample Prep: Dissolve the sample in chilled Acetonitrile immediately prior to injection to prevent solvolysis. Do not leave the sample in the autosampler queue for more than 2 hours.
Quantitative Data Comparison
The following tables summarize the performance metrics and representative batch data, demonstrating why an orthogonal approach is non-negotiable.
Table 1: Comparative Performance Metrics
| Metric | 1H-qNMR | HPLC-UV |
| Primary Output | Absolute Purity (% w/w) | Relative Purity (Area %) |
| Reference Standard Required? | No (Uses generic Internal Standard) | Yes (For absolute quantification) |
| Analysis Time | ~15 minutes | ~20 minutes |
| Limit of Detection (LOD) | ~0.1% - 0.5% | < 0.05% |
| Analyte Degradation Risk | Low (Analyzed in inert CDCl₃) | Moderate (Risk of on-column solvolysis) |
| Precision (RSD) | < 0.5% | < 1.0% |
Table 2: Representative Batch Analysis Data
Notice how HPLC consistently overestimates purity (Area %) due to the lack of UV response from certain aliphatic impurities, whereas qNMR provides the true mass percentage.
| Batch ID | qNMR Purity (% w/w) | HPLC-UV Purity (Area %) | Identified Impurities (HPLC) |
| Batch 001 | 95.2 ± 0.3 | 96.8 ± 0.1 | Unreacted precursor (1.2%), Dibrominated byproduct (1.5%) |
| Batch 002 | 92.4 ± 0.4 | 94.1 ± 0.2 | Unreacted precursor (3.1%), Unknown degradant (2.0%) |
| Batch 003 | 88.7 ± 0.5 | 91.5 ± 0.1 | Significant dibromination (5.4%), Aldol oligomers (2.1%) |
Conclusion
For highly reactive intermediates like 2-bromo-3-oxobutanal, standard chromatographic area percentages are insufficient and often misleading. 1H-qNMR must be utilized as the primary assay for absolute purity determination , providing a direct mass balance without the need for an unstable reference standard. HPLC-UV should be relegated to a secondary, orthogonal role specifically for profiling trace UV-active impurities, provided the mobile phase is strictly acidified to suppress enolization.
References
- BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." BenchChem.
- Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." Journal of Medicinal Chemistry (PMC).
- BenchChem Technical Support Team. "2-Bromo-3-oxobutanal | 87005-15-0." BenchChem.
- OpenStax. "22.3 Alpha Halogenation of Aldehydes and Ketones." Organic Chemistry.
- BenchChem Technical Support Team.
Sources
- 1. 2-Bromo-3-oxobutanal | 87005-15-0 | Benchchem [benchchem.com]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
regioselective synthesis of bromo-dicarbonyl compounds
Regioselective α -Bromination of 1,3-Dicarbonyl Compounds: A Comparative Guide to Modern Reagents
As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of functionalizing highly reactive intermediates without compromising regioselectivity. The α -bromination of 1,3-dicarbonyl compounds (such as β -keto esters and 1,3-diketones) is a critical transformation in drug development, providing essential building blocks for thiazoles, imidazoles, and other pharmaceutically relevant heterocycles.
However, the inherent challenge lies in the dual-carbonyl activation of the C-2 position. While this high nucleophilicity facilitates rapid bromination, it also lowers the activation energy for subsequent halogenation events. Using uncalibrated electrophiles frequently leads to inseparable mixtures of mono- and α,α -dibrominated products. This guide objectively compares traditional molecular bromine ( Br2 ) against modern, highly selective alternatives: N-Bromosuccinimide (NBS) under Lewis acid catalysis and Bromodimethylsulfonium Bromide (BDMS) .
Mechanistic Causality: The Drive for Regioselectivity
To control regioselectivity, we must manipulate the enol/enolate equilibrium and the electrophilicity of the bromine source.
When using elemental Br2 , the extreme electrophilicity of the reagent outpaces the kinetic control of the enolization step, often resulting in over-bromination . By shifting to reagents with attenuated electrophilicity like NBS, or sterically encumbered delivery systems like BDMS, we can kinetically trap the mono-brominated species. Furthermore, the use of Lewis acids (e.g., Mg(ClO4)2 ) coordinates the dicarbonyl oxygens, selectively accelerating the enolization rate of the unbrominated starting material over the mono-brominated intermediate, thereby enforcing strict mono-selectivity .
Mechanistic workflow of regioselective α-bromination of 1,3-dicarbonyl compounds.
Comparative Performance Analysis
The table below summarizes the quantitative performance of these three brominating systems based on empirical laboratory data and peer-reviewed literature.
| Reagent System | Catalyst / Additive | Reaction Temp | Time | Mono-Selectivity | Typical Yield | Operational Safety |
| Molecular Bromine ( Br2 ) | None (AcOH solvent) | 25 °C | 1-2 h | Low (Mixtures common) | 50-70% | Low (Toxic, Corrosive) |
| NBS | Mg(ClO4)2 (0.3 eq) | 25 °C | 30 min | High | 85-95% | High (Solid, Stable) |
| BDMS | None | 0-5 °C | 1-3 h | Very High | 88-98% | High (No catalyst needed) |
Analysis: While Br2 is atom-economical, its poor selectivity and hazardous handling profile make it suboptimal for late-stage drug development. NBS combined with a mild Lewis acid offers excellent yields and rapid reaction times. However, BDMS stands out as a superior catalyst-free alternative, providing near-perfect regioselectivity simply by operating under mild thermal constraints .
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined so researchers can troubleshoot dynamically.
Protocol A: Catalyst-Free α -Monobromination using BDMS
This protocol leverages the controlled release of electrophilic bromine from the sulfonium salt, preventing over-oxidation.
-
Preparation: In an oven-dried round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in anhydrous CH2Cl2 (5.0 mL).
-
Thermal Control (Causality): Cool the reaction mixture to 0-5 °C using an ice-water bath. Cooling minimizes the thermal activation required for the secondary bromination event, ensuring strict mono-selectivity.
-
Reagent Addition: Add Bromodimethylsulfonium Bromide (BDMS) (1.0 mmol) in small portions over 10 minutes.
-
Self-Validation & Monitoring: The reaction is self-validating through phase behavior. As BDMS is consumed, the byproduct dimethyl sulfoxide (DMSO) is formed. Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the starting material and the emergence of a single, less polar spot confirms completion (typically 1-3 hours).
-
Workup: Quench the reaction with water (10 mL). Extract with CH2Cl2 (3 x 10 mL). Wash the combined organic layers with brine. The complete removal of the water-soluble DMSO and HBr byproducts during this aqueous wash ensures a crude NMR devoid of reagent peaks. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Protocol B: Lewis Acid-Catalyzed Bromination using NBS/ Mg(ClO4)2
This protocol utilizes Lewis acid coordination to kinetically favor the enolization of the unreacted starting material over the product.
-
Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethyl acetate (5.0 mL) at room temperature.
-
Catalyst Addition (Causality): Add Mg(ClO4)2 (0.3 mmol). The magnesium ion acts as a bidentate Lewis acid, coordinating to the 1,3-dicarbonyl oxygens to lock the conformation and drastically increase the enolization rate.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol) in one portion.
-
Self-Validation & Monitoring: The initial suspension of NBS will gradually clear. Within 30 minutes, a new white precipitate (succinimide byproduct) will form, visually signaling reaction completion.
-
Workup: Filter the mixture through a short pad of Celite to remove the precipitated succinimide. Wash the filtrate with saturated aqueous Na2S2O3 (10 mL). This specific wash is critical as it chemically quenches any residual active electrophilic bromine, preventing post-workup degradation. Dry the organic layer over MgSO4 and concentrate.
Conclusion & Decision Matrix
For researchers scaling up synthetic routes, the choice of brominating agent dictates downstream purification efficiency:
-
Opt for BDMS when working with highly sensitive substrates where Lewis acids might trigger unwanted side reactions (e.g., aldol condensations or ether cleavages). Its catalyst-free nature simplifies the mechanistic landscape.
-
Opt for NBS / Mg(ClO4)2 when reaction speed is paramount and the substrate is stable to mild Lewis acids. The solid-state precipitation of succinimide makes workup exceptionally clean.
-
Avoid Br2 unless performing exhaustive polybrominations or working on industrial scales where specialized continuous-flow microreactors can mitigate its aggressive exotherm and poor selectivity.
References
-
Title: A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) Source: Journal of Organic Chemistry (via ACS Publications) URL: [Link]
-
Title: Mild alpha-halogenation reactions of 1,3-dicarbonyl compounds catalyzed by Lewis acids Source: PubMed (NIH) URL: [Link]
-
Title: N-Bromosuccinimide (NBS) - Oxidizing and Brominating Agent Source: Organic Chemistry Portal URL: [Link]
computational validation of 2-Bromo-3-oxobutanal reaction pathways
Title: Computational Validation of 2-Bromo-3-oxobutanal Reaction Pathways: A Comparative Guide to DFT Suites
Introduction 2-Bromo-3-oxobutanal is a highly reactive α -bromo- β -ketoaldehyde that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals[1]. Because it possesses three distinct electrophilic centers—the aldehyde carbon, the ketone carbon, and the α -brominated carbon—predicting its regioselectivity in complex cascade reactions is non-trivial[2]. When reacting with nucleophiles like thiourea in a Hantzsch thiazole synthesis, steric hindrance and competing activation barriers dictate whether the reaction yields the desired 2-aminothiazole derivative or degrades into off-target condensation products[3].
To rationally design these syntheses, researchers increasingly rely on Density Functional Theory (DFT) to map the potential energy surface (PES) and calculate transition state (TS) barriers[4]. This guide provides an objective comparison of the two leading computational suites—Gaussian 16 and ORCA 5.0—for validating the reaction pathways of 2-bromo-3-oxobutanal, complete with self-validating experimental protocols.
The Mechanistic Landscape: Causality in Pathway Divergence
The reaction of 2-bromo-3-oxobutanal with thiourea theoretically proceeds via an initial SN2 attack by the sulfur atom at the α -carbon, displacing the bromide ion[2]. However, the presence of the adjacent aldehyde and ketone groups introduces competing electrophilic sites for N -alkylation. The causality behind the preferred pathway lies in the Hard-Soft Acid-Base (HSAB) theory: the soft sulfur atom preferentially attacks the soft α -carbon, while the harder nitrogen atoms are drawn to the hard carbonyl carbons.
Fig 1. Competing nucleophilic attack pathways in the Hantzsch thiazole synthesis.
Comparative Performance: Gaussian 16 vs. ORCA 5.0
When calculating the activation energies ( ΔG‡ ) for these divergent pathways, the choice of computational suite significantly impacts both wall-clock time and accuracy.
-
Gaussian 16: The legacy standard in computational chemistry. It is highly regarded for its robust Berny algorithm for geometry optimizations and Transition State searches[5]. For complex, sterically hindered transition states of 2-bromo-3-oxobutanal, Gaussian's default grids and convergence criteria rarely fail, making it a highly reliable "black-box" choice.
-
ORCA 5.0: A rapidly ascending, free-for-academia suite[6]. ORCA's primary advantage is its implementation of the Resolution of Identity (RI) approximation (e.g., RIJCOSX), which drastically accelerates hybrid DFT calculations without sacrificing significant accuracy[7]. Furthermore, ORCA provides highly efficient implementations of Domain-Based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) methods, allowing researchers to obtain near-exact single-point energies that Gaussian cannot match in terms of computational scaling[5].
However, transferring workflows between the two requires caution. As noted in recent benchmarks, identical DFT functionals (like M06-2X) can yield slight energy discrepancies ( ∼10−5 a.u.) between Gaussian and ORCA due to differences in integration grid implementations[8].
Table 1: Quantitative Benchmark Comparison for a 2-Bromo-3-oxobutanal + Thiourea TS Search (System: ~35 atoms, Basis Set: def2-SVP for Opt, def2-TZVP for SPE, 16 Cores)
| Metric / Feature | Gaussian 16 | ORCA 5.0.3 | Causality / Impact |
| Geometry Optimization (B3LYP-D3) | ~45 minutes | ~20 minutes | ORCA's RIJCOSX approximation accelerates the Coulomb/Exchange integrals, cutting time by >50%. |
| TS Search Reliability | Very High (Berny) | Moderate to High | Gaussian's internal coordinate generation handles the flexible butanal backbone more gracefully[5]. |
| Single Point Energy (M06-2X) | ~120 minutes | ~85 minutes | ORCA achieves faster SCF convergence using TightSCF and defgrid3 settings[8]. |
| High-Level Correlation | CCSD(T) (Unscalable) | DLPNO-CCSD(T) | ORCA allows for gold-standard energy refinement on the full thiazole intermediate[7]. |
| Cost / Accessibility | Commercial License | Free (Academic) | ORCA democratizes access to high-level mechanistic validation[6]. |
Self-Validating Computational Protocol
To ensure scientific integrity, a computational protocol must be a self-validating system. A located transition state is meaningless unless mathematically proven to connect the specific reactants and products of the 2-bromo-3-oxobutanal pathway.
Step-by-Step Methodology:
-
Conformational Sampling: 2-Bromo-3-oxobutanal exhibits multiple rotamers around the C2-C3 bond. Use a semi-empirical method (e.g., GFN2-xTB) to generate a conformational ensemble. Select the lowest-energy conformers for DFT refinement.
-
Geometry Optimization (Minima & TS):
-
Optimize the reactants, pre-reaction complexes, and products using B3LYP-D3BJ/def2-SVP. The D3BJ dispersion correction is mandatory to capture the non-covalent interactions between the thiourea and the bulky bromine atom during the approach.
-
Run a TS search (Opt=TS in Gaussian or OptTS in ORCA) starting from a guessed geometry where the S-C bond distance is ∼2.4 Å.
-
-
Frequency Analysis (The Self-Validation Step):
-
Calculate the vibrational frequencies at the same level of theory.
-
Validation criterion: A true ground-state minimum must have zero imaginary frequencies. A true transition state must have exactly one imaginary frequency, corresponding to the bond-forming/bond-breaking vector (e.g., the S-C bond formation and C-Br bond elongation).
-
-
Intrinsic Reaction Coordinate (IRC):
-
Run an IRC calculation following the imaginary frequency.
-
Validation criterion: The forward path must relax into the S-alkylated intermediate, and the reverse path must relax into the separated 2-bromo-3-oxobutanal and thiourea.
-
-
High-Level Single Point Energy & Solvation:
-
Calculate the final electronic energy using M06-2X/def2-TZVP with a solvation model (e.g., SMD for ethanol, the standard solvent for Hantzsch synthesis)[9].
-
Fig 2. Standardized self-validating DFT workflow for mapping the reaction coordinate.
Experimental Correlation
Computational data must be grounded in physical reality. To validate the DFT-predicted activation barriers, researchers should conduct kinetic NMR experiments. By monitoring the reaction of 2-bromo-3-oxobutanal with thiourea in deuterated ethanol ( EtOH−d6 ) at various temperatures, one can extract the experimental rate constants ( k ). Using the Eyring equation, the experimental ΔG‡ can be calculated and directly compared against the M06-2X/def2-TZVP predicted values. If the computational model predicts a barrier of 15 kcal/mol for the SN2 attack and 22 kcal/mol for the N -attack, the exclusive formation of the S -alkylated intermediate in the NMR spectrum serves as the ultimate empirical validation[3][4].
References[3] Technical Support Center: Synthesis of Sterically Hindered Thiazoles. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqOp4qul1vKH1W_1Ucb5NMG71uvFoc0eTdVBW9jPkmTGxLI2ZTpORP41BDOd_TgmK54nQ2ChgJfGaKkUg4sPuHdHQxTxxOfCyyEeZ7T9eSV8tUkBiXy4FywBcF6xpV4NzsLO0mKmTJCVoJlETmLEBZsCso7C0r2PiHzW_X7UT_fFuFS0pf1b5aoypqshxA2rDRANoiUnGmgeJb4-VTP2U=[4] Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvn1o0gLAkj3ASGX3SzGUbBHHLycnn4r33codYSNdYIeP5rPYXGd9RQGUl0DZDA9wqCnJgejBdRghpU4045MewTZiKsVzdI3p7VCteLqnrjB5p9pED7JdL7Lj2QXuftw7WcJZ2MssmNOc4dOqYFRpEZU5QDbABfnc4--q2kgfJR3cQ5UeysTwzmgBNIrVzFhGom0UQSXGAZA2N-1VAancvvtbWxkVyRe9qQi3FcJA5BdmnE_3F3jjvLpXtKc-gRhwlXyuZtl2XSE7jRY_LYsfMZ3c9cVpAvAcNs48au-U=[7] Orca vs Gaussian. Reddit (r/Chempros).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRbt5J1ld7MFtmN25cOzbsJHXRXNzFZqgB3ch6M9yTPVvsSd5x5uNeoloZqdQDYjh-UVMNQ1e2Ud1lKb9gvPo9aliDj8DkXXeIyOFFSWLGx3-ecPwTPKQQ3670ox1zVRzgqq6tjBIcbJjeSOS-82AuSdTx4HW5LzOmmjGM_XM=[2] 2-Bromo-3-oxobutanal | 87005-15-0. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzSDXPVeQDPYZT5TxmFWNcxHWrSZbRY1Qbi8iDk5mYg9lG-b48Eq1G9Nf1vUJIhS2suxhdS03X2yBl2uuoWpMDWRXwN-bh-k6yvlO2garxfucPgbXGwnkzbnf9tvtx8_LbGFlD[8] Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations. Matter Modeling Stack Exchange.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhOn3S24xmhhYb9j5ypmR6Xd1EDv0OsD8GpPVBpUVMoVoRlPMVUC9fS0OqLX37Vs_N5Y1ToU_VKbmV7J0bXJoYeccO02vXHem2AbmafsWL_OHcL9UfhHzIHxgvEtazu4arDpkGjz7mXxJRi2Ub4TFanb2bsHZ0Tf6gCOaFTLcJx5ELiGp8PixK_iVADkw7UEFBEGr9yysatsBmZGsAB4UDZBAi7mrhXndoj_Sv4h_1C-KeweVsRLxK[5] What is the best computational chemistry software? Reddit (r/Chempros).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV324BPJqRgFC4P9QVlaXWV1GJnEFJmchlWsZOI0bWA__NuWLyagwG_aq6vLRfahipWhr02Lr2Fl-En1yPPZ0yMggNbV-ABbcG_WIq0e5RFDUD6Dwhoflz8SFLBDQwRQp9d0VcHDt11HyZOZIY1Doy4F9l8TZQpae5LEnjAPY2Tad02J48uVI3jGO8_yHYx_oq1b42yNib69eQ2j28FA==[6] What is a good replacement for Gaussian? Matter Modeling Stack Exchange.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbQbEMVRlNsuuj-BbJrr6N55PmG6MSuG8LBvjj3oH6SLLLrIVyLBYv2_fmyaSWdVbkJnIrbo5ewWUP8gxhKmN6KVwOHlo-DCMhKw8PurqLW-pdJxh1-gRixEa6y2DhmRe4UyRM9RfvI_oZ7VglrHJeOMQPdaHgpwG9BkjfUXJsN5Ue9HorRpcwCIcqD36T9ABPGbrQmA8rVPg=[9] Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvHTTZMhCyw2d6lYUzcUxVCx22t_73mZXs9qU8CcPb7W9LlDN84vrVWq8Xtx6A65Byg6xTiUm1s6BjUjALIrsMyg6jepGMgJvXTSHliyoEbunHH6MCRMfTdX32XG6iRlNDgtRRjoA5cSQkhQ==[1] CAS 87005-15-0: Butanal, 2-bromo-3-oxo-. CymitQuimica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZk2v6oo55GoLoNnwgtcfroY_xyMzn6oVnMipjoMK8sy0UqjWAve0hh1gPaSYpiUY_ocbq60wpuMp9NTjw5-b7LItHi1vDoSuw1S9ObX7s52ZRlekbD7sdUTdAj3nmxzEo9A==
Sources
- 1. CAS 87005-15-0: Butanal, 2-bromo-3-oxo- | CymitQuimica [cymitquimica.com]
- 2. 2-Bromo-3-oxobutanal | 87005-15-0 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
